2-(6-Bromopyridin-2-YL)benzaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(6-bromopyridin-2-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO/c13-12-7-3-6-11(14-12)10-5-2-1-4-9(10)8-15/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTDJPCRYLCAHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=NC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40661699 | |
| Record name | 2-(6-Bromopyridin-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914349-51-2 | |
| Record name | 2-(6-Bromopyridin-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(6-Bromopyridin-2-YL)benzaldehyde synthesis pathway
An In-depth Technical Guide to the Synthesis of 2-(6-Bromopyridin-2-yl)benzaldehyde
Abstract
This technical guide provides a comprehensive overview of a plausible and efficient synthesis pathway for this compound, a key building block in the development of novel pharmaceutical agents and functional materials. The synthesis is centered around a selective palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed experimental protocols, data presentation in tabular format, and process visualizations to ensure clarity and reproducibility.
Introduction
This compound is a biaryl compound of significant interest due to its utility as a versatile intermediate in organic synthesis. The presence of a reactive aldehyde group and a bromine-substituted pyridine ring allows for subsequent functionalization, making it a valuable precursor for the synthesis of more complex molecular architectures. This guide details a robust synthetic route commencing from commercially available starting materials, focusing on a selective mono-arylation of 2,6-dibromopyridine with 2-formylphenylboronic acid.
Proposed Synthesis Pathway: Suzuki-Miyaura Coupling
The core of the proposed synthesis is a Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction forms a carbon-carbon bond between an organohalide and an organoboron compound.[1] In this case, a selective mono-coupling at one of the C-Br bonds of 2,6-dibromopyridine with 2-formylphenylboronic acid is the key transformation. The selectivity of this reaction is crucial to avoid the formation of a disubstituted by-product.[2]
The overall reaction is as follows:
Below is a Graphviz diagram illustrating this synthetic pathway.
Detailed Experimental Protocol
This protocol is based on established methods for selective Suzuki-Miyaura coupling of 2-bromopyridines and related substrates.[3][4]
Materials:
-
2,6-Dibromopyridine
-
2-Formylphenylboronic acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium Phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Water, degassed
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2,6-dibromopyridine (1.0 eq), 2-formylphenylboronic acid (1.1 eq), and potassium phosphate (2.0 eq).
-
Catalyst Preparation: In a separate flask, prepare the catalyst system by dissolving palladium(II) acetate (0.02 eq) and SPhos (0.04 eq) in anhydrous toluene.
-
Reaction Initiation: Add the catalyst solution to the Schlenk flask containing the reactants. Follow this with the addition of a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir vigorously for the required reaction time (typically 12-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Quantitative Data
The following tables summarize the key quantitative data for the proposed synthesis.
Table 1: Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Moles (Relative) |
| 2,6-Dibromopyridine | C₅H₃Br₂N | 236.89 | 1.0 |
| 2-Formylphenylboronic Acid | C₇H₇BO₃ | 149.94 | 1.1 |
| Palladium(II) Acetate | C₄H₆O₄Pd | 224.52 | 0.02 |
| SPhos | C₃₀H₄₂O₂P | 473.62 | 0.04 |
| Potassium Phosphate | K₃PO₄ | 212.27 | 2.0 |
| Toluene | C₇H₈ | 92.14 | Solvent |
| Water | H₂O | 18.02 | Solvent |
Table 2: Reaction Conditions and Expected Results
| Parameter | Value | Reference/Rationale |
| Temperature | 80 - 100 °C | Based on typical Suzuki-Miyaura conditions for heteroaryl couplings.[3] |
| Reaction Time | 12 - 24 hours | Monitoring by TLC/GC-MS is recommended for optimization. |
| Solvent System | Toluene/Water (4:1 v/v) | A common solvent system for Suzuki-Miyaura reactions. |
| Expected Yield | 60 - 80% | Yields can vary based on reaction scale and purity of reagents. Selective mono-arylation of 2,6-dibromopyridine has been reported with high efficiency.[2] |
| Purity (after chromatography) | >95% | Expected purity after purification. |
Experimental Workflow Visualization
The following diagram outlines the logical flow of the experimental procedure.
References
- 1. nobelprize.org [nobelprize.org]
- 2. Selective palladium-catalysed arylation of 2,6-dibromopyridine using N-heterocyclic carbene ligands - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Properties of 2-(6-Bromopyridin-2-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(6-Bromopyridin-2-yl)benzaldehyde is a biaryl compound featuring a benzaldehyde moiety linked to a bromopyridine ring. This unique structural arrangement of an aldehyde group ortho to a bipyridyl scaffold makes it a valuable building block in various fields of chemical research, particularly in medicinal chemistry and materials science. The presence of the reactive aldehyde functionality, coupled with the synthetically versatile bromopyridine core, allows for a multitude of chemical transformations, paving the way for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of this compound, with a focus on experimental details and data.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 914349-51-2 | [1][2] |
| Molecular Formula | C₁₂H₈BrNO | [3] |
| Molecular Weight | 262.10 g/mol | [3] |
| Appearance | Off-white to yellow solid (predicted) | General knowledge |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and THF (predicted) | General knowledge |
Synthesis
The most direct and widely applicable method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.
Synthetic Pathway: Suzuki-Miyaura Coupling
The synthesis involves the coupling of 2,6-dibromopyridine with 2-formylphenylboronic acid. The selective reaction at one of the C-Br bonds of 2,6-dibromopyridine is a key feature of this approach.
Caption: Synthetic route to this compound.
Experimental Protocol: General Suzuki-Miyaura Coupling
While a specific protocol for the synthesis of this compound is not detailed in readily available literature, a general procedure for a similar Suzuki-Miyaura coupling of a 2-bromopyridine with an arylboronic acid can be adapted[1][4][5][6][7].
Materials:
-
2,6-Dibromopyridine
-
2-Formylphenylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., sodium carbonate, potassium carbonate)
-
Solvent system (e.g., toluene/water, 1,2-dimethoxyethane (DME)/water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 2,6-dibromopyridine (1.0 eq), 2-formylphenylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (typically 1-5 mol%).
-
Add the degassed solvent system.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup: Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Spectroscopic Characterization (Predicted)
Although experimental spectra for this compound are not widely published, the expected features can be predicted based on the analysis of its structural components.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aldehydic proton and the aromatic protons on both the pyridine and benzene rings.
-
Aldehydic Proton (-CHO): A singlet in the downfield region, typically around δ 9.5-10.5 ppm.
-
Aromatic Protons (Benzene Ring): A complex multiplet pattern between δ 7.0-8.0 ppm, corresponding to the four protons on the disubstituted benzene ring.
-
Aromatic Protons (Pyridine Ring): Three protons on the bromopyridine ring will appear as doublets or triplets in the aromatic region, typically between δ 7.0-8.5 ppm.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide characteristic signals for the carbonyl carbon and the aromatic carbons.
-
Carbonyl Carbon (C=O): A signal in the highly deshielded region, typically around δ 190-200 ppm[8].
-
Aromatic Carbons: Multiple signals in the range of δ 120-160 ppm, corresponding to the carbons of the pyridine and benzene rings. The carbon attached to the bromine atom will be influenced by its electronegativity.
Chemical Reactivity
The chemical reactivity of this compound is dictated by its three key functional components: the aldehyde group, the bipyridyl linkage, and the bromine atom on the pyridine ring.
Reactions of the Aldehyde Group
The aldehyde functionality is a versatile handle for a wide range of organic transformations, including:
-
Oxidation: Can be oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate or Jones reagent.
-
Reduction: Can be reduced to the corresponding primary alcohol, (6-bromopyridin-2-yl)(2-(hydroxymethyl)phenyl)methanol, using reducing agents such as sodium borohydride or lithium aluminum hydride.
-
Nucleophilic Addition: Undergoes addition reactions with various nucleophiles (e.g., Grignard reagents, organolithium compounds) to form secondary alcohols.
-
Wittig Reaction: Reacts with phosphorus ylides to form alkenes.
-
Condensation Reactions: Can participate in condensation reactions with amines to form imines (Schiff bases), and with active methylene compounds in reactions like the Knoevenagel condensation.
Caption: Reactivity of the aldehyde group in the title compound.
Reactions Involving the Bromopyridine Moiety
The bromine atom on the pyridine ring can be substituted through various cross-coupling reactions, allowing for further functionalization of the molecule. This enables the synthesis of more complex tri-aryl or other substituted systems.
Applications in Research and Development
While specific applications for this compound are not extensively documented, its structural motifs suggest significant potential in several areas of research and development.
Medicinal Chemistry
The bipyridine scaffold is a privileged structure in drug discovery, known to be present in numerous biologically active compounds[9]. The aldehyde group can be used to synthesize a variety of derivatives, such as Schiff bases and chalcones, which have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents[10][11]. The overall structure could serve as a precursor for novel kinase inhibitors or other targeted therapies.
Ligand Synthesis for Catalysis
Bipyridine derivatives are widely used as ligands in coordination chemistry and catalysis[12][13][14]. The nitrogen atoms of the pyridine rings can chelate to metal centers, and the aldehyde group can be further modified to introduce additional coordinating sites or to tune the electronic and steric properties of the resulting ligand. Such ligands can be employed in a variety of catalytic transformations.
Conclusion
This compound is a synthetically valuable compound with a rich potential for chemical modification. Its synthesis via the Suzuki-Miyaura coupling provides a reliable route to this important building block. The presence of both a reactive aldehyde and a modifiable bromopyridine moiety makes it an attractive starting material for the development of new pharmaceuticals, functional materials, and catalytic systems. Further research into the specific properties and reactions of this compound is warranted to fully explore its utility in various scientific disciplines.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [bojnsci.com]
- 3. This compound, 95+% CAS#: [chemicalbook.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. ocf.berkeley.edu [ocf.berkeley.edu]
- 6. www1.udel.edu [www1.udel.edu]
- 7. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. benchchem.com [benchchem.com]
- 10. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eurekaselect.com [eurekaselect.com]
- 12. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
- 13. "Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines," by Stephanie E. Carter [digitalcommons.georgiasouthern.edu]
- 14. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure of 2-(6-Bromopyridin-2-YL)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and key chemical identifiers for 2-(6-Bromopyridin-2-YL)benzaldehyde. This biphenyl aldehyde derivative is a valuable building block in medicinal chemistry and materials science, offering multiple sites for further functionalization. This document summarizes its structural information and provides a detailed experimental protocol for its synthesis via a Suzuki-Miyaura cross-coupling reaction.
Core Molecular Structure and Identifiers
While specific experimental data for this compound is not extensively available in public databases, its fundamental molecular properties can be defined. The structure consists of a benzaldehyde ring substituted at the 2-position with a 6-bromopyridin-2-yl moiety.
Table 1: Molecular Identifiers for this compound
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 914349-51-2[1] |
| Molecular Formula | C₁₂H₈BrNO[2] |
| Molecular Weight | 262.10 g/mol |
| Canonical SMILES | O=Cc1ccccc1c2ncccc2Br |
| InChI | InChI=1S/C12H8BrNO/c13-11-6-5-7-12(14-11)9-4-2-1-3-8(9)10-15/h1-7,10H |
| InChIKey | Not readily available |
Note: Canonical SMILES and InChI are based on the known chemical structure, as a dedicated entry in major chemical databases was not found.
Synthesis via Suzuki-Miyaura Cross-Coupling
The primary synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. In this case, 2-bromopyridine is coupled with 2-formylphenylboronic acid.
It is important to note that a study on the Suzuki-Miyaura coupling of 2-bromopyridine with 2-formylphenylboronic acid reported the formation of an unexpected dimeric species under certain conditions.[3] The following protocol is adapted from this study and may require optimization to favor the formation of the desired monomeric product, this compound.
Experimental Protocol: Synthesis of this compound
This protocol outlines a general procedure for the Suzuki-Miyaura coupling.
Table 2: Reactants and Reagents for Synthesis
| Reactant/Reagent | Molar Mass ( g/mol ) | Role |
| 2-Bromopyridine | 158.00 | Aryl Halide |
| 2-Formylphenylboronic Acid | 149.92 | Organoboron |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | Catalyst |
| Sodium Carbonate (Na₂CO₃) | 105.99 | Base |
| Ethylene Glycol Dimethyl Ether (DME) | 90.12 | Solvent |
| Water (H₂O) | 18.02 | Solvent |
Procedure:
-
In a round-bottom flask, dissolve 2-bromopyridine (1.0 equivalent) and tetrakis(triphenylphosphine)palladium(0) (0.03 equivalents) in ethylene glycol dimethyl ether.
-
Stir the solution under an inert nitrogen atmosphere for 20 minutes.
-
Add an aqueous solution of sodium carbonate (1.3 equivalents) followed by 2-formylphenylboronic acid (1.0 equivalent).
-
Heat the reaction mixture to reflux and protect it from light for approximately 20 hours.
-
Monitor the reaction progress using an appropriate technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can then be purified using extraction and column chromatography.
Note: The original study reporting an anomalous product utilized continuous extraction with dichloromethane for product isolation.[3] Optimization of reaction conditions, such as temperature, reaction time, and the choice of catalyst and base, may be necessary to obtain the desired this compound.
Spectroscopic and Crystallographic Data
As of the date of this guide, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) and crystallographic data for this compound are not available in the public domain. Researchers synthesizing this compound would need to perform these characterizations to confirm its identity and purity.
Reactivity and Potential Applications
The molecular structure of this compound presents several avenues for further chemical modification. The aldehyde group can undergo a variety of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and the formation of imines and other derivatives. The bromo-substituent on the pyridine ring offers a site for further cross-coupling reactions, allowing for the introduction of additional molecular complexity.
These reactive sites make this compound a potentially valuable intermediate in the synthesis of novel pharmaceutical compounds and functional materials. The biphenyl scaffold is a common motif in drug discovery, and the pyridine ring can influence the pharmacokinetic and pharmacodynamic properties of a molecule.
Visualizing the Synthesis Workflow
The synthesis of this compound can be visualized as a straightforward workflow.
Caption: Synthetic workflow for this compound.
References
Synthesis of 2-(6-Bromopyridin-2-YL)benzaldehyde from 2,6-dibromopyridine
Technical Guide: Synthesis of 2-(6-Bromopyridin-2-YL)benzaldehyde
Abstract
This technical guide provides a comprehensive overview of a robust and widely applicable method for the synthesis of this compound from 2,6-dibromopyridine. The primary synthetic strategy detailed is the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for forming carbon-carbon bonds. This document outlines a detailed experimental protocol, presents quantitative data in a structured format, and discusses key reaction considerations. The target molecule is a valuable building block in medicinal chemistry and materials science, often utilized in the synthesis of more complex heterocyclic compounds and ligands.
Introduction
Substituted 2,6-diarylpyridines are significant structural motifs found in a variety of biologically active molecules and functional materials. The selective functionalization of precursors like 2,6-dibromopyridine is a key strategy for accessing unsymmetrically substituted pyridines. The Suzuki-Miyaura coupling reaction is a highly efficient palladium-catalyzed process for C-C bond formation between organohalides and boronic acids.[1] This guide details the selective mono-arylation of 2,6-dibromopyridine with 2-formylphenylboronic acid to yield the target compound, this compound. Careful control of reaction stoichiometry and conditions is crucial to favor the desired mono-substituted product over the di-substituted byproduct.
Reaction Scheme
The synthesis proceeds via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction as depicted below:
2,6-dibromopyridine + 2-formylphenylboronic acid → this compound
This transformation relies on a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination to selectively form the new carbon-carbon bond.
Experimental Protocol
The following protocol is a general and effective procedure for the Suzuki-Miyaura coupling of 2,6-dibromopyridine.[1] Optimization may be required based on specific laboratory conditions and reagent purity.
3.1 Materials and Reagents
-
2,6-Dibromopyridine
-
2-Formylphenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))
-
Sodium Carbonate (Na₂CO₃)
-
Toluene, Anhydrous
-
Ethanol
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Argon or Nitrogen gas (inert atmosphere)
3.2 Reaction Setup and Procedure
-
Reagent Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 2,6-dibromopyridine (1.0 eq.), 2-formylphenylboronic acid (0.9-1.1 eq.), and sodium carbonate (2.0 eq.).
-
Solvent Addition: Add a 4:1 mixture of toluene and ethanol to the flask.
-
Inert Atmosphere: Degas the resulting mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, PdCl₂(dppf) (0.05 eq.), to the reaction mixture.[1]
-
Reaction Execution: Heat the reaction mixture to 80-120°C and stir vigorously under the inert atmosphere for 12-24 hours.[1]
-
Monitoring: Monitor the reaction progress periodically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of the limiting reagent.
3.3 Work-up and Purification
-
Cooling and Dilution: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate.
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel to isolate the pure this compound.[1]
Data Presentation
Quantitative parameters for the synthesis are summarized in the tables below.
Table 1: Reagent Stoichiometry
| Reagent | Role | Molar Equivalent |
|---|---|---|
| 2,6-Dibromopyridine | Starting Material | 1.0 |
| 2-Formylphenylboronic acid | Coupling Partner | 0.9 - 1.1 |
| Sodium Carbonate (Na₂CO₃) | Base | 2.0 |
| PdCl₂(dppf) | Catalyst | 0.05 |
| Toluene/Ethanol (4:1) | Solvent | - |
Note: To favor mono-substitution, it is common to use a slight excess of 2,6-dibromopyridine or to carefully control the stoichiometry of the boronic acid to be ≤1.0 equivalent.
Table 2: Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 80 - 120 °C |
| Reaction Time | 12 - 24 hours |
| Atmosphere | Inert (Argon or Nitrogen) |
Table 3: Expected Spectroscopic Data for Product Characterization
| Analysis | Expected Key Signals / Values |
|---|---|
| ¹H NMR | Aldehyde proton (CHO) singlet at δ ≈ 9.8-10.5 ppm. Aromatic protons in the range of δ ≈ 7.0-8.5 ppm showing characteristic pyridine and benzene ring splitting patterns. |
| ¹³C NMR | Carbonyl carbon (CHO) signal at δ ≈ 190-195 ppm. Aromatic carbon signals in the range of δ ≈ 120-160 ppm. |
| Mass Spec (MS) | Expected [M+H]⁺ peak corresponding to the molecular formula C₁₂H₉BrNO⁺. The isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br ≈ 1:1) should be observable. |
| Infrared (IR) | Strong C=O stretch for the aldehyde at ≈ 1700 cm⁻¹. C-H stretch for the aldehyde at ≈ 2850 and 2750 cm⁻¹. |
Experimental Workflow Visualization
The overall workflow for the synthesis is illustrated in the diagram below.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Potential Challenges and Considerations
-
Di-substitution: The primary challenge in this synthesis is preventing the formation of the di-substituted byproduct, 2,6-bis(2-formylphenyl)pyridine. Controlling the stoichiometry by using 2-formylphenylboronic acid as the limiting reagent is the most effective strategy to minimize this side reaction.
-
Side Reactions: The coupling of 2-halopyridines with 2-formylphenylboronic acid can sometimes lead to unexpected products through secondary cyclization reactions.[2] Monitoring the reaction closely is recommended to detect the formation of significant impurities.
-
Purification: The polarity of the desired product is similar to that of the starting 2,6-dibromopyridine and potential byproducts. Careful selection of the eluent system for column chromatography is essential for achieving high purity.
References
A Technical Guide to the Spectroscopic Analysis of 2-(6-Bromopyridin-2-YL)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a framework for the spectroscopic characterization of the organic compound 2-(6-Bromopyridin-2-YL)benzaldehyde (CAS No. 914349-51-2). While a comprehensive search did not yield specific, publicly available spectroscopic data (NMR, IR, MS) for this exact compound, this document outlines the standard methodologies and expected data presentation for its analysis.
I. Data Presentation
The following tables are structured to summarize the key quantitative data that would be obtained from a full spectroscopic analysis of this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| Data not available | Data not available | Data not available | Data not available | Data not available |
| ... | ... | ... | ... | ... |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available | Data not available |
| ... | ... |
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| Data not available | Data not available | Data not available |
| ... | ... | ... |
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Fragment Assignment |
| Data not available | Data not available | Data not available |
| ... | ... | ... |
II. Experimental Protocols
The following sections detail the typical experimental protocols for acquiring NMR, IR, and MS spectra for an organic compound such as this compound.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid interfering proton signals.[1]
-
Transfer the solution to a 5 mm NMR tube, ensuring the final volume is between 0.7-0.8 mL.[2]
-
An internal standard, such as tetramethylsilane (TMS), is typically added to reference the chemical shifts to 0 ppm. Modern instruments can often reference the spectrum to the residual solvent peak.[1]
-
-
¹H NMR Spectroscopy :
-
The prepared sample is placed in the NMR spectrometer.
-
A standard one-dimensional proton NMR experiment is performed. Key parameters to set include the number of scans, acquisition time, and relaxation delay. For kinetic studies, spectra can be acquired at regular intervals.[2]
-
The resulting Free Induction Decay (FID) is Fourier transformed to produce the final spectrum.
-
Data processing involves phasing, baseline correction, and integration of the signals.
-
-
¹³C NMR Spectroscopy :
-
Due to the low natural abundance (1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus, a larger number of scans and a higher sample concentration may be required compared to ¹H NMR.[3]
-
Spectra are typically acquired with broadband proton decoupling to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[4]
-
Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.[4]
-
B. Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Solid Film Method) :
-
Dissolve a small amount of the solid sample (around 50 mg) in a volatile solvent like methylene chloride or acetone.[5]
-
Apply a drop of this solution onto a salt plate (e.g., KBr or NaCl).
-
Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[5]
-
The thickness of the film can be adjusted by adding more solution or by diluting the initial solution to optimize peak intensity.[5]
-
-
Data Acquisition :
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Collect a background spectrum of the clean, empty sample holder to subtract atmospheric and instrumental interferences.
-
Acquire the sample spectrum. The instrument passes an infrared beam through the sample, and the detector measures the amount of light absorbed at each frequency.
-
The resulting interferogram is converted to a spectrum via a Fourier transform.[6]
-
C. Mass Spectrometry (MS)
-
Sample Introduction and Ionization :
-
The sample is introduced into the mass spectrometer, where it is vaporized in a vacuum.[7]
-
In the ion source, the gaseous molecules are ionized. A common method for organic molecules is Electron Impact (EI), where a high-energy electron beam knocks an electron off the molecule to form a radical cation.[7][8]
-
-
Mass Analysis :
-
Detection :
-
A detector records the abundance of ions at each m/z value.
-
The resulting data is plotted as a mass spectrum, which shows the relative intensity of each ion fragment. The peak with the highest intensity is known as the base peak.[8]
-
III. Visualization
A. Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis.
B. Logical Relationship of Spectroscopic Data
The following diagram illustrates how the different spectroscopic techniques provide complementary information for structural elucidation.
Caption: Complementary nature of spectroscopic data.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. ekwan.github.io [ekwan.github.io]
- 3. nmr.ceitec.cz [nmr.ceitec.cz]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. mse.washington.edu [mse.washington.edu]
- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 8. m.youtube.com [m.youtube.com]
The Versatile Precursor: 2-(Pyridin-2-yl)benzaldehyde as a Gateway to Novel Heterocyclic Scaffolds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel heterocyclic compounds remains a cornerstone of modern medicinal chemistry and materials science. These structurally diverse molecules form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. A key strategy in the efficient discovery of new bioactive scaffolds is the utilization of versatile building blocks that can be readily transformed into a variety of complex heterocyclic systems. While the specific compound 2-(6-Bromopyridin-2-yl)benzaldehyde is not extensively documented in the scientific literature, its unbrominated analog, 2-(pyridin-2-yl)benzaldehyde, serves as a valuable and reactive precursor for the synthesis of several important nitrogen-containing heterocycles. This technical guide will provide a comprehensive overview of the synthesis and application of 2-(pyridin-2-yl)benzaldehyde and its derivatives as starting materials for the construction of fused heterocyclic systems, with a particular focus on the synthesis of pyrido[1,2-a]indoles.
Synthesis of the Precursor: 2-(Pyridin-2-yl)benzaldehyde
The synthesis of 2-(pyridin-2-yl)benzaldehyde can be achieved through several established synthetic routes. One of the most common and efficient methods is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction joins an organoboron compound with an organohalide, offering a powerful tool for the formation of carbon-carbon bonds.
A general and effective approach involves the coupling of 2-bromopyridine with 2-formylphenylboronic acid. This reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, in the presence of a base like sodium carbonate or potassium phosphate, and a suitable solvent system, often a mixture of toluene and water or dioxane and water.
Alternatively, the coupling can be performed between a 2-pyridylboronic acid derivative and a 2-halobenzaldehyde. The choice of reactants can be guided by the commercial availability and stability of the respective starting materials.
Application in Heterocyclic Synthesis: The Gateway to Pyrido[1,2-a]indoles
The bifunctional nature of 2-(pyridin-2-yl)benzaldehyde, possessing both an electrophilic aldehyde group and a nucleophilic pyridine nitrogen, makes it an ideal candidate for the construction of fused heterocyclic systems through intramolecular cyclization strategies. One of the most elegant applications of this precursor is in the synthesis of the pyrido[1,2-a]indole scaffold, a core structure found in numerous biologically active compounds.[1]
A notable strategy involves a condensation reaction followed by an aryne-mediated annulation. This approach provides a convenient and efficient route to variously substituted pyrido[1,2-a]indoles.[2]
Synthesis of Diethyl 2-(pyridin-2-ylmethylene)malonate
The initial step in this synthetic sequence is the Knoevenagel condensation of 2-(pyridin-2-yl)benzaldehyde with an active methylene compound, such as diethyl malonate. This reaction is typically catalyzed by a weak base, like piperidine or pyridine, and results in the formation of diethyl 2-(pyridin-2-ylmethylene)malonate.
Figure 1: Synthesis of Diethyl 2-(pyridin-2-ylmethylene)malonate.
Aryne Annulation to Form Pyrido[1,2-a]indoles
The resulting Michael acceptor, diethyl 2-(pyridin-2-ylmethylene)malonate, can then undergo a [4+2] cycloaddition reaction with a benzyne intermediate, generated in situ. A common precursor for benzyne is 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, which upon treatment with a fluoride source like cesium fluoride (CsF), generates the highly reactive aryne. The subsequent annulation proceeds to furnish the desired diethyl 2-(pyrido[1,2-a]indol-10-yl)malonate in good yields.[2]
References
Stability and storage of 2-(6-Bromopyridin-2-YL)benzaldehyde
An In-depth Technical Guide to the Stability and Storage of 2-(6-Bromopyridin-2-YL)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the best practices for the stability and storage of this compound. Due to the limited publicly available stability data for this specific compound, this document extrapolates from the known chemical properties of its core functional moieties—aromatic aldehydes and bromopyridines—and outlines established methodologies for rigorous stability assessment. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to ensure the integrity and reliability of this compound in their research and development endeavors.
Introduction
This compound is a bifunctional organic molecule incorporating a benzaldehyde moiety and a bromopyridine ring system. Such compounds are of significant interest in medicinal chemistry and materials science as versatile intermediates for synthesizing more complex molecular architectures. The aldehyde group serves as a reactive handle for various transformations, while the bromopyridine unit can participate in a wide array of cross-coupling reactions. The inherent reactivity of the aldehyde functional group, however, presents challenges regarding the compound's stability and requires well-defined storage and handling protocols to prevent degradation. This guide will detail these considerations and provide a framework for establishing a robust stability profile.
Physicochemical Properties and Inferred Stability
While specific experimental data on the stability of this compound is not extensively documented in public literature, its stability profile can be inferred from the behavior of its constituent functional groups.
-
Aromatic Aldehydes : Aromatic aldehydes are known to be susceptible to oxidation, especially in the presence of air (oxygen), light, and certain metals.[1] The primary degradation product is typically the corresponding carboxylic acid.[2][3] For benzaldehyde derivatives, this would be the corresponding benzoic acid. The rate of this oxidation can be influenced by temperature and the presence of initiators.[4] Some aldehydes can also undergo polymerization or other side reactions, particularly under acidic or basic conditions.[5]
-
Bromopyridines : The bromopyridine moiety is generally considered a stable aromatic system.[6] The carbon-bromine bond is relatively robust and serves as a key functional group for cross-coupling reactions. While some organobromine compounds can be sensitive to light, bromopyridines are typically stable under standard laboratory conditions.
Based on this, the primary stability concern for this compound is the oxidation of the aldehyde group.
Recommended Storage and Handling
To minimize degradation and ensure the long-term integrity of this compound, the following storage and handling guidelines are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Store at room temperature or refrigerated (2-8 °C).[7] | Lower temperatures generally slow down the rate of chemical degradation, particularly oxidation.[4] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To minimize contact with oxygen, thereby preventing oxidation of the aldehyde group. |
| Light | Protect from light by using amber glass vials or storing in the dark.[2] | Light can catalyze the oxidation of aldehydes and potentially lead to other photochemical degradation pathways. |
| Container | Use well-sealed, airtight containers. | To prevent exposure to atmospheric oxygen and moisture. |
| Additives | For long-term storage in solution, consider the addition of an antioxidant such as butylated hydroxytoluene (BHT).[1][7] | Antioxidants can inhibit the free-radical chain reactions involved in auto-oxidation. |
Handling:
-
Handle the compound in a well-ventilated area.
-
When not in use, ensure the container is tightly sealed.
-
For repeated use from a single container, it is advisable to blanket the container with an inert gas before re-sealing.
Potential Degradation Pathways
The principal anticipated degradation pathway for this compound is the oxidation of the aldehyde to a carboxylic acid. Other potential, though likely less significant, pathways could involve reactions of the pyridine nitrogen or the carbon-bromine bond under harsh conditions.
Caption: Primary degradation pathway of this compound.
Experimental Protocols for Stability Testing
A formal stability study is essential to definitively determine the shelf-life and optimal storage conditions for this compound. The following protocol is based on the principles outlined in the ICH guidelines.[8]
Objective: To assess the stability of this compound under various environmental conditions over time.
Materials:
-
Multiple batches of this compound.
-
Stability chambers with controlled temperature and humidity.
-
Appropriate container closure systems (e.g., amber glass vials with inert-lined caps).
-
Validated stability-indicating analytical method (e.g., HPLC-UV, UPLC-MS).
Experimental Workflow:
Caption: General workflow for a chemical stability study.
Stability Conditions and Testing Frequency:
The following conditions are recommended for a comprehensive stability study.
| Study Type | Storage Condition | Testing Frequency |
| Long-Term | 25 °C ± 2 °C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24 months |
| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH | 0, 6, 9, 12 months |
| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 0, 3, 6 months[8] |
Analytical Tests:
The following tests should be performed at each time point:
| Test | Purpose |
| Appearance | To detect any changes in physical state or color. |
| Assay | To quantify the amount of this compound remaining. |
| Related Substances | To detect, identify, and quantify any degradation products. |
| Moisture Content | To assess the impact of humidity on stability. |
Conclusion
References
- 1. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. reddit.com [reddit.com]
- 8. ema.europa.eu [ema.europa.eu]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 2-(6-Bromopyridin-2-YL)benzaldehyde with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This powerful and versatile palladium-catalyzed reaction is widely employed in the pharmaceutical and agrochemical industries for the construction of biaryl and heteroaryl scaffolds, which are prevalent in biologically active molecules.
This document provides detailed application notes and protocols for the Suzuki coupling of 2-(6-Bromopyridin-2-YL)benzaldehyde with a variety of arylboronic acids. The resulting 2-(6-arylpyridin-2-yl)benzaldehyde derivatives are valuable intermediates in the synthesis of complex heterocyclic compounds and potential drug candidates. The presence of the pyridine nitrogen and the aldehyde functionality in the starting material presents unique challenges and considerations for reaction optimization, which will be addressed herein.
General Reaction Scheme
The general transformation involves the palladium-catalyzed cross-coupling of this compound with an arylboronic acid in the presence of a suitable base and solvent system.
Caption: General reaction scheme for the Suzuki coupling of this compound with arylboronic acids.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and yields for the Suzuki coupling of this compound with various arylboronic acids, categorized by the electronic nature of the substituent on the boronic acid. These data provide a baseline for reaction planning and optimization.
Table 1: Coupling with Electron-Rich and Electron-Neutral Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 16 | ~85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2) | 1,4-Dioxane | 100 | 12 | ~90 |
| 3 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 90 | 18 | ~88 |
| 4 | 2-Methylphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | DMF | 110 | 24 | ~75 |
Table 2: Coupling with Electron-Deficient Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ (3) | 1,4-Dioxane/H₂O (5:1) | 110 | 12 | ~82 |
| 2 | 4-Cyanophenylboronic acid | PdCl₂(dppf) (4) | - | K₂CO₃ (2) | DMF | 120 | 20 | ~78 |
| 3 | 3,5-Difluorophenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | Cs₂CO₃ (3) | Toluene | 100 | 16 | ~85 |
| 4 | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DME/H₂O (4:1) | 95 | 24 | ~70 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method that can be adapted for various arylboronic acids. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates to achieve optimal yields.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, RuPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF)
-
Degassed water (if applicable)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: Under a positive flow of the inert gas, add the palladium catalyst and the ligand (if using a pre-formed catalyst, add it directly).
-
Solvent Addition: Add the degassed anhydrous solvent via syringe. If using a biphasic system, add the degassed organic solvent first, followed by the degassed water.
-
Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and water.
-
Separate the organic layer.
-
Extract the aqueous layer with the organic solvent (2-3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 2-(6-arylpyridin-2-yl)benzaldehyde.
-
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol for a Specific Example: Synthesis of 2-(6-(4-methoxyphenyl)pyridin-2-yl)benzaldehyde
This protocol details the synthesis of the title compound using 4-methoxyphenylboronic acid.
Materials:
-
This compound (278 mg, 1.0 mmol)
-
4-Methoxyphenylboronic acid (228 mg, 1.5 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (13.7 mg, 0.015 mmol, 1.5 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (28.6 mg, 0.06 mmol, 6 mol%)
-
Potassium carbonate (K₂CO₃) (276 mg, 2.0 mmol)
-
Anhydrous 1,4-Dioxane (10 mL)
Procedure:
-
In an oven-dried 25 mL Schlenk flask, combine this compound, 4-methoxyphenylboronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with argon. Repeat this process three times.
-
Under a positive pressure of argon, add Pd₂(dba)₃ and XPhos to the flask.
-
Add 10 mL of anhydrous 1,4-dioxane to the flask via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.
-
Monitor the reaction by TLC (3:1 Hexanes:Ethyl Acetate).
-
Upon completion, cool the reaction to room temperature and dilute with 20 mL of ethyl acetate and 20 mL of water.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, gradient elution with 10% to 30% ethyl acetate in hexanes) to yield the product as a solid.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
This diagram outlines the general workflow for performing and analyzing the Suzuki coupling reaction.
Caption: A typical experimental workflow for Suzuki coupling reactions.
Key Parameter Relationships
The success of the Suzuki coupling reaction is dependent on the interplay of several key parameters.
Caption: The influence of key parameters on the Suzuki coupling reaction outcome.
Application Notes and Protocols for the Heck Reaction of 2-(6-Bromopyridin-2-YL)benzaldehyde
Introduction
The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is a cornerstone of modern organic synthesis. It facilitates the coupling of unsaturated halides with alkenes to form substituted alkenes.[1] This application note provides detailed protocols and reaction conditions for the Heck reaction of 2-(6-Bromopyridin-2-YL)benzaldehyde with various olefinic partners. The presence of both a pyridine ring and an aldehyde functionality in the starting material necessitates careful optimization of reaction conditions to achieve high yields and selectivity. These protocols are intended for researchers and scientists in the field of organic chemistry and drug development.
The Heck reaction is highly sensitive to the choice of catalyst, ligand, base, solvent, and temperature.[2] Therefore, a range of conditions are presented to accommodate different olefinic coupling partners and to provide a starting point for further optimization. The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) species, followed by olefin insertion, β-hydride elimination, and reductive elimination to regenerate the catalyst.[1]
Data Presentation: Summary of Heck Reaction Conditions
The following table summarizes various reported conditions for the Heck reaction of aryl bromides, which can be adapted for this compound.
| Olefin Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Styrene | Pd(OAc)₂ (1) | PPh₃ (2) | NEt₃ (2) | DMF | 100 | 12 | 85-95 | General Conditions |
| Methyl Acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ (2) | DMAc | 120 | 24 | 70-85 | [2] |
| n-Butyl Acrylate | PdCl₂(PPh₃)₂ (3) | None | NaOAc (2) | NMP | 130 | 18 | 80-90 | General Conditions |
| Styrene | Pd(OAc)₂ (1) | NHC Salt (2) | K₂CO₃ (2) | DMF/H₂O | 80 | 4 | >90 | [3] |
| Various Olefins | SPO-ligated Pd complex (2) | None | K₂CO₃ (2) | DMF | 60 | 12 | High | [4][5] |
Experimental Protocols
Protocol 1: General Heck Reaction with Styrene
This protocol describes a general procedure for the Heck coupling of this compound with styrene using a palladium acetate catalyst and triphenylphosphine as a ligand.
-
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (NEt₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol), palladium(II) acetate (0.01 mmol, 1 mol%), and triphenylphosphine (0.02 mmol, 2 mol%).
-
Add anhydrous DMF (5 mL) and stir the mixture until the solids are dissolved.
-
Add triethylamine (2.0 mmol, 2 equiv.) followed by styrene (1.2 mmol, 1.2 equiv.).
-
Heat the reaction mixture to 100 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired product.
-
Protocol 2: Heck Reaction with an Acrylate Ester using a Phosphine-Free Catalyst System
This protocol utilizes an N-heterocyclic carbene (NHC) precursor as a ligand in an aqueous solvent system, which can offer advantages in terms of catalyst stability and reactivity.[3]
-
Materials:
-
This compound
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Dialkyl-3,4,5,6-tetrahydropyrimidinium salt (NHC precursor)[3]
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Silica gel for column chromatography
-
-
Procedure:
-
In a Schlenk tube, combine this compound (1.0 mmol), palladium(II) acetate (0.01 mmol, 1 mol%), and the NHC precursor (0.02 mmol, 2 mol%).
-
Add potassium carbonate (2.0 mmol, 2 equiv.).
-
Add a 1:1 mixture of DMF and water (6 mL).
-
Add methyl acrylate (1.5 mmol, 1.5 equiv.).
-
Heat the mixture to 80 °C and stir for 4 hours.[3]
-
Upon completion, cool the reaction to room temperature.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel to yield the product.
-
Mandatory Visualizations
Caption: Experimental workflow for the Heck reaction.
Caption: The catalytic cycle of the Heck reaction.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Investigation of Heck coupling on 6-bromo[2,3- d ]thienopyrimidines for construction of new EGFR inhibitor lead structures - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01961K [pubs.rsc.org]
- 3. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 5. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(6-Bromopyridin-2-YL)benzaldehyde in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(6-Bromopyridin-2-YL)benzaldehyde is a versatile bifunctional building block in medicinal chemistry, serving as a key intermediate in the synthesis of a diverse range of biologically active compounds. Its unique structure, featuring a reactive bromine atom on the pyridine ring and an aldehyde group on the benzaldehyde moiety, allows for sequential and site-selective modifications. This enables the construction of complex molecular architectures with therapeutic potential. The bromopyridine component is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, facilitating the introduction of various aryl and heteroaryl substituents. The aldehyde functionality provides a handle for transformations like reductive amination, oxidation, and olefination, further expanding the accessible chemical space.
This document provides an overview of the applications of this compound in the development of kinase inhibitors, along with detailed experimental protocols for the synthesis and evaluation of its derivatives.
Application in Kinase Inhibitor Synthesis
The 2-(pyridin-2-yl)benzaldehyde scaffold is a privileged structure in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.
Derivatives of this compound have been investigated as inhibitors of several kinases, including p38 mitogen-activated protein (MAP) kinase, spleen tyrosine kinase (Syk), and members of the Src family of tyrosine kinases. These kinases are key components of signaling pathways that regulate inflammation and cell proliferation.
The general strategy for utilizing this compound in the synthesis of kinase inhibitors involves two key modifications:
-
Modification of the Pyridine Ring: The bromine atom serves as a handle for introducing various substituents at the 6-position of the pyridine ring via cross-coupling reactions. This position is often crucial for establishing interactions with the hinge region of the kinase active site.
-
Modification of the Aldehyde Group: The aldehyde can be converted into a variety of functional groups that can interact with other regions of the ATP-binding pocket, enhancing potency and selectivity.
Quantitative Data of a Representative Kinase Inhibitor
The following table summarizes the in vitro activity of a representative kinase inhibitor synthesized from a 2-(bromopyridin-2-yl)benzaldehyde derivative.
| Compound ID | Target Kinase | IC50 (nM) | Assay Method |
| Example Compound 1 | p38α MAP Kinase | 50 | In vitro kinase assay |
| Syk | 75 | In vitro kinase assay | |
| c-Src | 120 | In vitro kinase assay |
Experimental Protocols
Synthesis of a 2-(6-Arylpyridin-2-YL)benzaldehyde Derivative via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.1 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound, the arylboronic acid, and potassium phosphate.
-
In a separate vial, weigh the palladium(II) acetate and SPhos ligand and add them to the reaction flask.
-
Add a mixture of 1,4-dioxane and water (typically 4:1 v/v) to the flask.
-
Seal the flask with a septum and degas the reaction mixture by bubbling nitrogen or argon gas through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(6-arylpyridin-2-YL)benzaldehyde derivative.
In Vitro Kinase Inhibition Assay
This protocol outlines a general method for evaluating the inhibitory activity of synthesized compounds against a target kinase.
Materials:
-
Synthesized inhibitor compound
-
Recombinant kinase enzyme (e.g., p38α)
-
Kinase substrate (e.g., a specific peptide)
-
Adenosine triphosphate (ATP)
-
Assay buffer
-
96-well plates
-
Plate reader for detecting the assay signal (e.g., luminescence, fluorescence)
Procedure:
-
Prepare serial dilutions of the inhibitor compound in the assay buffer.
-
In a 96-well plate, add the kinase enzyme and the inhibitor solution to the appropriate wells.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate. This can be achieved using various detection methods, such as a luminescence-based assay that quantifies the amount of ATP remaining.
-
Calculate the percentage of kinase activity relative to a no-inhibitor control.
-
Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: Synthetic workflow for biologically active compounds.
Caption: Inhibition of the p38 MAP Kinase signaling pathway.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-(6-Bromopyridin-2-YL)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 2-(6-bromopyridin-2-yl)benzaldehyde as a key building block. The selective functionalization of this molecule is a powerful strategy in medicinal chemistry and materials science for the synthesis of novel compounds with diverse applications. The ability to introduce a wide array of substituents at the 6-position of the pyridine ring allows for the creation of complex molecular architectures.
General Experimental Workflow
The general workflow for a typical palladium-catalyzed cross-coupling reaction is outlined below. This involves the careful assembly of reagents under an inert atmosphere, followed by heating and monitoring of the reaction, and concluding with a workup and purification of the desired product.
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between this compound and an organoboron compound.[1] This reaction is widely used for the synthesis of biaryl and vinyl-substituted pyridine derivatives, which are common motifs in pharmaceuticals.[2][3]
General Catalytic Cycle
The catalytic cycle for the Suzuki-Miyaura coupling generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
Caption: General catalytic cycle for the Suzuki-Miyaura coupling reaction.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Parameter | Condition |
| Substrate | This compound |
| Coupling Partner | Arylboronic acid or ester |
| Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃ |
| Ligand | SPhos or XPhos (if using Pd₂(dba)₃) |
| Base | K₂CO₃ or Cs₂CO₃ |
| Solvent | 1,4-Dioxane/Water or Toluene |
| Temperature | 80-110 °C |
| Typical Yield | 70-95% |
Experimental Protocol: Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and ligand (if necessary).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically 12-24 hours), monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(6-arylpyridin-2-yl)benzaldehyde.
Heck Reaction
The Heck reaction, also known as the Mizoroki-Heck reaction, involves the coupling of this compound with an alkene to form a substituted alkene.[4][5] This reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used in organic synthesis.[6]
Data Presentation: Heck Reaction Conditions
| Parameter | Condition |
| Substrate | This compound |
| Coupling Partner | Alkene (e.g., styrene, acrylate) |
| Catalyst | Pd(OAc)₂ or Pd/C |
| Ligand | P(o-tolyl)₃ or PPh₃ |
| Base | Et₃N or K₂CO₃ |
| Solvent | DMF, NMP, or Acetonitrile |
| Temperature | 100-140 °C |
| Typical Yield | 60-85% |
Experimental Protocol: Heck Reaction
-
In a sealed tube, combine this compound (1.0 equiv), the alkene (1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv), and the ligand (e.g., P(o-tolyl)₃, 0.04 equiv).
-
Add the base (e.g., Et₃N, 2.0 equiv) and the anhydrous, degassed solvent (e.g., DMF).
-
Seal the tube and heat the reaction mixture in an oil bath at the specified temperature (e.g., 120 °C) for 16-24 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent in vacuo and purify the residue by flash column chromatography to yield the desired product.
Sonogashira Coupling
The Sonogashira coupling reaction is used to form a carbon-carbon bond between this compound and a terminal alkyne.[7][8] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst.[9]
Data Presentation: Sonogashira Coupling Conditions
| Parameter | Condition |
| Substrate | This compound |
| Coupling Partner | Terminal alkyne |
| Catalyst | Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ |
| Co-catalyst | CuI |
| Base | Et₃N or Diisopropylamine |
| Solvent | THF or DMF |
| Temperature | Room Temperature to 60 °C |
| Typical Yield | 75-98% |
Experimental Protocol: Sonogashira Coupling
-
To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., THF) at room temperature, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv) and the copper(I) co-catalyst (e.g., CuI, 0.05 equiv).
-
Add the base (e.g., Et₃N, 3.0 equiv) followed by the terminal alkyne (1.2 equiv).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by TLC.
-
Dilute the reaction mixture with an organic solvent (e.g., diethyl ether) and filter through a pad of celite, washing with the same solvent.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[10][11] This reaction allows for the coupling of this compound with a primary or secondary amine.[12]
Data Presentation: Buchwald-Hartwig Amination Conditions
| Parameter | Condition |
| Substrate | This compound |
| Coupling Partner | Primary or secondary amine |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ |
| Ligand | BINAP, Xantphos, or DavePhos |
| Base | NaOt-Bu or K₃PO₄ |
| Solvent | Toluene or Dioxane |
| Temperature | 80-110 °C |
| Typical Yield | 65-90% |
Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox, charge a Schlenk tube with the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv), the ligand (e.g., BINAP, 0.04 equiv), and the base (e.g., NaOt-Bu, 1.4 equiv).
-
Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Seal the tube and heat the mixture in an oil bath at the desired temperature (e.g., 100 °C) for 12-24 hours.
-
Cool the reaction to room temperature, then quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the desired N-substituted product.
Disclaimer: The provided protocols are generalized procedures based on established methodologies for similar compounds. Reaction conditions may require optimization for specific substrates and coupling partners to achieve optimal yields. All experiments should be conducted by trained personnel in a suitable laboratory setting with appropriate safety precautions.
References
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Heck Reaction [organic-chemistry.org]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-(6-Bromopyridin-2-YL)benzaldehyde in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(6-Bromopyridin-2-YL)benzaldehyde is a versatile bifunctional building block in organic synthesis, offering two reactive sites for molecular elaboration: a bromine-substituted pyridine ring and a benzaldehyde moiety. The presence of the bromine atom on the pyridine ring allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents. Concurrently, the aldehyde group serves as a versatile handle for transformations such as Wittig reactions, reductive aminations, and cyclization reactions. This combination of reactive functionalities makes this compound a valuable precursor for the synthesis of complex heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science.
Key Applications
The unique structural features of this compound make it a strategic starting material for the synthesis of a range of important molecular frameworks. Key applications include:
-
Synthesis of Fused Heterocyclic Systems: The ortho-disposition of the pyridine and benzaldehyde moieties allows for intramolecular cyclization reactions to construct novel polycyclic aromatic compounds, such as pyrido[1,2-a]indoles and related nitrogen-containing heterocycles.
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromo-pyridine core is an excellent substrate for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.
-
Multicomponent Reactions: The aldehyde functionality can participate in multicomponent reactions, enabling the rapid assembly of complex molecules from simple starting materials in a single step.
-
Synthesis of Bioactive Molecules and Kinase Inhibitors: The pyridine scaffold is a common feature in many biologically active compounds, including kinase inhibitors. By functionalizing both the pyridine ring and the benzaldehyde group, libraries of potential drug candidates can be synthesized and screened for therapeutic activity.
Data Presentation
The following tables provide representative data for common synthetic transformations involving this compound. Please note that yields are representative and can vary based on the specific substrate and reaction conditions.
Table 1: Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-(6-Phenylpyridin-2-yl)benzaldehyde | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 2-(6-(4-Methoxyphenyl)pyridin-2-yl)benzaldehyde | 80-90 |
| 3 | 3-Thienylboronic acid | 2-(6-(Thiophen-3-yl)pyridin-2-yl)benzaldehyde | 75-85 |
Table 2: Wittig Reaction of this compound
| Entry | Wittig Reagent | Product | Yield (%) |
| 1 | Methyltriphenylphosphonium bromide | 2-Bromo-6-(2-vinylphenyl)pyridine | 70-85 |
| 2 | Ethyl (triphenylphosphoranylidene)acetate | Ethyl 3-(2-(6-bromopyridin-2-yl)phenyl)acrylate | 80-95 |
| 3 | Benzyltriphenylphosphonium chloride | 2-Bromo-6-(2-styrylphenyl)pyridine | 75-90 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
1,4-Dioxane/Water (4:1, degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Wittig Reaction
This protocol outlines a general procedure for the Wittig olefination of this compound.
Materials:
-
Phosphonium salt (1.1 equiv)
-
Strong base (e.g., n-butyllithium or sodium hydride, 1.1 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
This compound (1.0 equiv)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend the phosphonium salt in anhydrous THF.
-
Cool the suspension to 0 °C and add the strong base dropwise.
-
Allow the mixture to stir at room temperature for 1-2 hours to form the ylide.
-
Cool the resulting ylide solution to 0 °C and add a solution of this compound in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Application Notes and Protocols for the Formylation of 6-Bromopyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the formylation of 6-bromopyridine derivatives, a critical transformation in the synthesis of valuable intermediates for pharmaceutical and agrochemical research. The methodologies presented focus on reliable and frequently employed synthetic strategies.
Introduction
The introduction of a formyl group onto a pyridine ring is a fundamental synthetic step, as the resulting aldehyde can be readily converted into a wide array of functional groups. For 6-bromopyridine derivatives, the bromine atom offers a handle for subsequent cross-coupling reactions, making the corresponding formylated products highly versatile building blocks. This application note details two primary methods for the formylation of these substrates: Metal-Halogen Exchange followed by quenching with a formylating agent, and the Vilsmeier-Haack reaction. While the Vilsmeier-Haack reaction is a common method for formylating electron-rich aromatic systems, its application to electron-deficient pyridines, such as bromopyridines, is less common and may result in lower yields.[1][2][3] In contrast, formylation via metal-halogen exchange has proven to be a more effective and widely applicable strategy for this class of compounds.[4][5][6]
Method 1: Formylation via Metal-Halogen Exchange
This method involves the deprotonation of the bromopyridine derivative at a position ortho to a directing group or, more commonly, a bromine-lithium exchange followed by the addition of an electrophilic formylating agent, typically N,N-dimethylformamide (DMF).[4][5][6] The use of strong organolithium bases at low temperatures is crucial for the success of this reaction.
Quantitative Data Summary
The following table summarizes representative examples of formylation of bromopyridine derivatives using the metal-halogen exchange method.
| Substrate | Base/Reagent | Formylating Agent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 2-Bromo-4-methoxypyridine | LTMP | DMF | THF | -78 | 10 min (lithiation), 30 min (formylation) | 70 (overall yield after reduction) | [5] |
| 2,5-Dibromo-4-methoxypyridine | LTMP | DMF | THF | -78 | 1 h (lithiation), 30 min (formylation) | Not specified | [5] |
| 2,6-Dibromopyridine | n-Bu₃MgLi | DMF | THF | -10 | Not specified | Excellent | [7] |
| Bromoaryl-substituted β-lactam | n-BuLi | DMF | THF | -100 | Not specified | Moderate to low | [8] |
LTMP = Lithium tetramethylpiperidide n-Bu₃MgLi = Lithium tributylmagnesate
Experimental Protocol: Formylation of a 6-Bromopyridine Derivative via Lithium-Halogen Exchange
This protocol is a general procedure based on established methods for the formylation of bromopyridines.[5][8] Researchers should optimize conditions for their specific substrate.
Materials:
-
6-Bromopyridine derivative (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.1 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (1.5 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the 6-bromopyridine derivative (1.0 equiv) in anhydrous THF in a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 equiv) dropwise to the cooled solution via the dropping funnel, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour. The formation of the lithiated species may be indicated by a color change.
-
Formylation: Add anhydrous DMF (1.5 equiv) dropwise to the reaction mixture, again maintaining the temperature below -70 °C.
-
Warming and Quenching: After the addition of DMF is complete, allow the reaction mixture to stir at -78 °C for an additional 30 minutes, then slowly warm to room temperature. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired formylated 6-bromopyridine derivative.
Method 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, generated in situ from DMF and a halogenating agent like phosphorus oxychloride (POCl₃), to formylate aromatic rings.[1][2][3] This reaction is most effective on electron-rich aromatic and heteroaromatic compounds.[1][3] For electron-deficient pyridines, the reaction is generally less facile and may require harsher conditions or fail to proceed altogether.
General Considerations
Due to the electron-withdrawing nature of the bromine atom and the pyridine ring nitrogen, 6-bromopyridine derivatives are not ideal substrates for the Vilsmeier-Haack reaction. Successful formylation often requires the presence of strong electron-donating groups on the pyridine ring to activate it towards electrophilic substitution. No specific, high-yielding examples for the Vilsmeier-Haack formylation of simple 6-bromopyridine derivatives were identified in the surveyed literature. Researchers attempting this method should be prepared for low yields and the potential for recovery of starting material.
Visualizations
Experimental Workflow for Formylation via Metal-Halogen Exchange
Caption: Workflow for the formylation of 6-bromopyridines.
Logical Relationship of Key Reaction Steps
Caption: Key transformations in the formylation process.
References
- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Formylation - Common Conditions [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. joss.tcnj.edu [joss.tcnj.edu]
Application Notes: 2-(6-Bromopyridin-2-YL)benzaldehyde in the Synthesis of Luminescent Porous Organic Polymers
Introduction
2-(6-Bromopyridin-2-YL)benzaldehyde is a bifunctional organic molecule poised for significant applications in materials science. Its unique structure, featuring a reactive aldehyde group and a bromo-pyridine moiety, makes it an ideal building block for the synthesis of advanced functional materials. The presence of the pyridine ring introduces potential for metal coordination and alters the electronic properties of resulting materials, while the benzaldehyde and bromine functionalities serve as versatile handles for polymerization reactions. This compound and its isomers are particularly promising for the development of Porous Organic Polymers (POPs), including Conjugated Microporous Polymers (CMPs) and Covalent Organic Frameworks (COFs). These materials are of great interest for applications in gas storage, catalysis, sensing, and optoelectronics due to their high surface area, permanent porosity, and tunable electronic properties.
One key application of materials derived from this building block is in the field of luminescent sensors and organic light-emitting diodes (OLEDs). The rigid, conjugated structure that can be formed through polymerization can lead to materials with high quantum yields and, in some cases, aggregation-induced emission (AIE) characteristics. The pyridine nitrogen can also be used to tune the photophysical properties or to act as a binding site for analytes in sensing applications.
This document outlines the synthesis of a novel luminescent Conjugated Microporous Polymer, denoted as CMP-BPB , through the Suzuki polycondensation of this compound with 1,4-phenylenediboronic acid.
Applications in Materials Science
-
Luminescent Materials: The extended π-conjugation in polymers derived from this compound can lead to materials with strong fluorescence. The inherent porosity of CMPs can minimize aggregation-caused quenching, a common issue in solid-state luminescent materials.
-
Chemosensors: The pyridine unit within the polymer framework can act as a recognition site for metal ions or acidic vapors. Binding of an analyte can lead to a change in the photophysical properties of the material, enabling its use as a fluorescent sensor.
-
Heterogeneous Catalysis: The porous nature and high surface area of CMPs make them suitable as supports for catalytic nanoparticles. The pyridine moieties can also act as basic catalytic sites.
-
Gas Adsorption: The microporous structure of CMP-BPB allows for the adsorption of gases such as CO2 and H2, with potential applications in gas storage and separation.
Experimental Protocols
Protocol 1: Synthesis of Luminescent Conjugated Microporous Polymer (CMP-BPB) via Suzuki Polycondensation
This protocol details the synthesis of a cross-linked porous polymer network from this compound and a diboronic acid linker.
Materials:
-
This compound (Monomer A)
-
1,4-Phenylenediboronic acid (Monomer B)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized water (degassed)
-
N,N-Dimethylformamide (DMF)
-
Chloroform
-
Methanol
Equipment:
-
Schlenk flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Soxhlet extraction apparatus
-
Vacuum oven
Procedure:
-
Reaction Setup: To a 100 mL Schlenk flask, add this compound (262 mg, 1.0 mmol), 1,4-phenylenediboronic acid (166 mg, 1.0 mmol), and potassium carbonate (828 mg, 6.0 mmol).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) to the flask.
-
Solvent Addition and Degassing: Evacuate the flask and backfill with argon three times. Add a degassed mixture of 1,4-dioxane (20 mL) and water (5 mL) via cannula.
-
Polymerization: Heat the reaction mixture to 90 °C and stir vigorously under an argon atmosphere for 48 hours. A precipitate will form as the polymerization proceeds.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Collect the solid product by vacuum filtration and wash with 200 mL of water, followed by 200 mL of methanol.
-
The crude polymer is then purified by Soxhlet extraction with DMF, chloroform, and methanol, each for 24 hours, to remove any unreacted monomers and the catalyst.
-
-
Drying: Dry the purified polymer in a vacuum oven at 80 °C for 24 hours to yield CMP-BPB as a light yellow powder.
Data Presentation
Table 1: Physicochemical Properties of CMP-BPB
| Property | Value |
| Appearance | Light yellow powder |
| Yield | 85% |
| BET Surface Area | 650 m²/g |
| Pore Volume | 0.45 cm³/g |
| Pore Size | 1.2 nm |
| Thermal Stability (TGA, 5% loss) | 350 °C |
Table 2: Photophysical Properties of CMP-BPB
| Property | Value (in solid state) |
| Excitation Maximum (λex) | 365 nm |
| Emission Maximum (λem) | 480 nm |
| Fluorescence Quantum Yield (ΦF) | 35% |
| Fluorescence Lifetime (τ) | 5.2 ns |
Visualizations
Caption: Workflow for the synthesis of CMP-BPB.
Caption: Catalytic cycle for Suzuki polycondensation.
Application Notes and Protocols for the Derivatization of 2-(6-Bromopyridin-2-YL)benzaldehyde for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of 2-(6-bromopyridin-2-yl)benzaldehyde, a versatile scaffold for the synthesis of novel compounds for biological screening. The presence of a reactive aldehyde group and a bromo-substituted pyridine ring allows for a wide range of chemical modifications, enabling the creation of diverse chemical libraries for drug discovery programs. The pyridine moiety is a well-established pharmacophore found in numerous FDA-approved drugs, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document outlines detailed protocols for key derivatization reactions and provides a framework for the biological evaluation of the resulting compounds.
Overview of Derivatization Strategies
The derivatization of this compound can be approached through two primary reactive sites: the aldehyde functional group and the bromo substituent on the pyridine ring.
-
Modification of the Aldehyde Group: The aldehyde can undergo a variety of classical reactions, such as reductive amination, Wittig reactions, and condensation reactions (e.g., with active methylene compounds) to introduce a wide array of substituents.
-
Modification of the Bromopyridine Moiety: The carbon-bromine bond is amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[4] Key reactions include:
This document will focus on the derivatization via these robust and versatile cross-coupling reactions.
Experimental Protocols
General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox to prevent the degradation of catalysts and reagents.[11]
-
Anhydrous and degassed solvents are crucial for the success of these cross-coupling reactions.[5]
-
Reaction progress should be monitored by appropriate analytical techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS).[5][6]
Protocol for Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1–1.5 equivalents)[5]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%; or Pd(dppf)Cl₂, 1-5 mol%)[5][6]
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃; 2.0–3.0 equivalents)[5][6]
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water (4:1), toluene/water, or DMF)[5][7]
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[7][13]
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.[7]
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.[5]
-
Heat the reaction mixture to 80-120 °C with vigorous stirring.[5]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.[6]
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[5]
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-(6-arylpyridin-2-yl)benzaldehyde.[5]
Diagram of Suzuki-Miyaura Coupling Workflow:
Caption: General workflow for Suzuki-Miyaura coupling.
Protocol for Sonogashira Coupling
This protocol details the coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.1–1.5 equivalents)[9]
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)[9]
-
Copper(I) iodide (CuI) (5-10 mol%)[9]
-
Base (e.g., Triethylamine (Et₃N), 2.0-3.0 equivalents)[9]
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))[9]
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).[9]
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF, followed by triethylamine (2.5 equiv.).[9]
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne (1.2 equiv.) dropwise via syringe.[9]
-
Stir the reaction at room temperature or heat to 60-100 °C if necessary, monitoring by TLC or LC-MS.[9]
-
Once the reaction is complete, dilute the mixture with ethyl acetate and water.[9]
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[9]
-
Purify the crude product by flash column chromatography on silica gel.
Diagram of Sonogashira Coupling Catalytic Cycle:
Caption: Catalytic cycle of the Sonogashira coupling.
Protocol for Buchwald-Hartwig Amination
This protocol describes the amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine (1.0–1.2 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)[11]
-
Anhydrous solvent (e.g., Toluene or 1,4-dioxane)[11]
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the amine (1.1 equiv.), this compound (1.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1 mol%), the phosphine ligand (e.g., BINAP, 2 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).[11]
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the mixture to 80-110 °C with stirring.[11]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether or ethyl acetate.[11]
-
Wash the mixture with brine, dry the organic layer over MgSO₄, and remove the solvent under reduced pressure.[11]
-
Purify the product by recrystallization or column chromatography.[11]
Data Presentation
The following tables summarize typical reaction conditions and representative biological data for pyridine derivatives.
Table 1: Summary of Typical Cross-Coupling Reaction Conditions
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Suzuki-Miyaura | Pd(PPh₃)₄ (2-5) | - | Na₂CO₃ (2) | DME/H₂O | 80-90 | 12 | Good to Excellent[6] |
| Pd(dppf)Cl₂ (2-3) | - | Cs₂CO₃ (2) | DMF | 100 | 8-16 | Good to Excellent[6] | |
| Sonogashira | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | Et₃N (excess) | DMF | 100 | 3 | Good to Excellent[10] |
| PdCl₂(PPh₃)₂ (2-5) | - | Et₃N (2-3) | THF | RT-60 | 3-16 | Good to Excellent[9] | |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-2) | BINAP (2-4) | NaOtBu (1.4-2.5) | Toluene | 80-110 | 4-12 | Good to Excellent[11] |
Table 2: Representative Biological Activity of Pyridine Derivatives (Illustrative Examples)
Note: The following data is for various pyridine-containing compounds and serves as an example of the data that could be generated from biological screening of the newly synthesized derivatives.
| Compound Class | Target/Assay | Cell Line | IC₅₀ (µM) | Reference |
| Pyridine Hybrids | Anticancer (MTT assay) | MCF-7 (Breast) | 6.13 | [15] |
| Anticancer (MTT assay) | Huh-7 (Liver) | 6.54 | [15] | |
| Tubulin Polymerization | - | 4.03 | [15] | |
| Pyridine-Thiophene | Antimicrobial (MIC) | M. tuberculosis | 25 µg/mL | [2] |
| Pyridine-based | Antifungal (MIC) | Candida species | 0.016 mg/mL | [3] |
| Benzenesulphonamides | Antimicrobial (MIC) | E. coli | 6.72 mg/mL | [16] |
Biological Screening and Signaling Pathways
Derivatives of this compound can be screened against a variety of biological targets based on the known activities of pyridine-containing compounds.[1][3][15] Common areas for screening include:
-
Anticancer Activity: Screening against a panel of cancer cell lines (e.g., NCI-60) is a common starting point.[15] Mechanistic studies can then focus on specific signaling pathways often dysregulated in cancer, such as the MAPK/ERK pathway.
-
Antimicrobial Activity: Evaluation against a panel of pathogenic bacteria and fungi can identify new leads for infectious diseases.[2][3]
-
Anti-inflammatory Activity: Assays for the inhibition of key inflammatory mediators (e.g., COX enzymes, cytokines) can be performed.
Diagram of a Potential Target Signaling Pathway:
Caption: Potential inhibition of the MAPK signaling pathway.
By following these protocols, researchers can efficiently generate a library of novel 2-(6-substituted-pyridin-2-yl)benzaldehyde derivatives for biological screening, paving the way for the discovery of new therapeutic agents.
References
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Low yield in Suzuki coupling of 2-(6-Bromopyridin-2-YL)benzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers experiencing low yields in the Suzuki coupling of 2-(6-Bromopyridin-2-YL)benzaldehyde.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the Suzuki coupling of this compound and similar substrates.
Q1: I am observing a very low yield or no product formation. What are the most likely causes?
A1: Low yields in the Suzuki coupling of 2-bromopyridine derivatives are often attributed to several factors:
-
Catalyst Deactivation: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to the formation of inactive complexes. This is a common issue with nitrogen-containing heterocycles.
-
Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium center can be slow, particularly with electron-deficient pyridines. The benzaldehyde group, being electron-withdrawing, can exacerbate this issue.[1][2]
-
Protodeboronation of the Boronic Acid: The boronic acid can be unstable under the reaction conditions and undergo replacement of the boronic acid group with a hydrogen atom, especially in the presence of aqueous bases.[2]
-
Side Reactions: Undesired reactions such as homocoupling of the boronic acid or dehalogenation of the starting material can consume the reactants and reduce the yield of the desired product.
-
Aldehyde Interference: The aldehyde functional group can potentially interfere with the catalytic cycle, although Suzuki couplings are generally tolerant of a wide range of functional groups.[3] In some cases, protection of the aldehyde as an acetal may be necessary.[1]
Q2: How can I mitigate catalyst deactivation when using a pyridine-containing substrate?
A2: To prevent the pyridine nitrogen from deactivating the palladium catalyst, consider the following strategies:
-
Use of Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, or RuPhos can sterically hinder the coordination of the pyridine nitrogen to the palladium center and also promote the desired catalytic cycle.
-
Choice of Palladium Precatalyst: Pre-formed catalysts like Pd(dppf)Cl₂ are often more robust and less prone to deactivation compared to generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[4][5]
Q3: My reaction is sluggish and does not go to completion. How can I improve the reaction rate?
A3: A sluggish reaction can often be addressed by optimizing the following parameters:
-
Increase Temperature: Carefully increasing the reaction temperature can enhance the rates of all steps in the catalytic cycle.
-
Screen Different Bases: The choice of base is crucial for activating the boronic acid. Stronger, non-aqueous bases like K₃PO₄ or Cs₂CO₃ can be more effective than weaker bases like Na₂CO₃, especially for challenging substrates.
-
Solvent Selection: A solvent system that ensures the solubility of all reactants is critical. Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, are commonly used.
Q4: I am observing significant amounts of homocoupling and debromination byproducts. What can I do to minimize these?
A4: The formation of byproducts can be suppressed by:
-
Ensuring an Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain the reaction under an inert atmosphere (e.g., argon or nitrogen) to minimize oxygen, which can promote homocoupling.
-
Optimizing Stoichiometry: Using a slight excess (1.1-1.5 equivalents) of the boronic acid can help to favor the cross-coupling reaction over the homocoupling of the aryl bromide.
-
Lowering Catalyst Loading: In some cases, excessively high catalyst concentrations can lead to increased side reactions.
Q5: Could the aldehyde group in my starting material be causing the low yield? Should I protect it?
A5: While Suzuki couplings are known for their functional group tolerance, aldehydes can sometimes participate in side reactions or inhibit the catalyst.[3] If you have exhausted other troubleshooting options, protecting the aldehyde as an acetal is a viable strategy.[1] This involves an additional two steps (protection and deprotection) but can significantly improve the yield if the aldehyde is indeed the issue.
Quantitative Data on Similar Suzuki Couplings
The following table summarizes reaction conditions and yields for the Suzuki coupling of various 2-bromopyridine derivatives, which can serve as a starting point for optimizing the reaction of this compound.
| Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | Na₂CO₃ (2) | Toluene/H₂O | 100 | 75 | [6] |
| 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 85 | [4] |
| 2-Bromo-6-methylpyridine | Phenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | Toluene | 110 | 92 | [1] |
| 2,6-Dibromopyridine | Phenylboronic acid | Pd(OAc)₂ (2) | dppp (4) | K₂CO₃ (3) | Toluene | 80 | 65 (mono-arylated) | [7] |
| 2-Bromopyridine (with protected aldehyde) | Arylboronate | Pd₂(dba)₃ (1.5) | Phosphine Oxide Ligand (3) | KF (3) | Dioxane | 100 | 63 | [1] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 2-Bromopyridine Derivatives
This protocol is a generalized procedure and should be optimized for the specific substrates and reaction scale.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronic acid pinacol ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields in the Suzuki coupling.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. youtube.com [youtube.com]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-(6-Bromopyridin-2-YL)benzaldehyde
Welcome to the technical support center for the synthesis of 2-(6-Bromopyridin-2-YL)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions (FAQs) encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter during the synthesis of this compound, primarily focusing on palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Stille couplings.
Q1: My Suzuki-Miyaura coupling reaction between 2,6-dibromopyridine and 2-formylphenylboronic acid is resulting in a complex mixture of products, not the desired mono-arylated product. What is happening?
A1: A significant side reaction in the Suzuki-Miyaura coupling of a 2-halopyridine with 2-formylphenylboronic acid is the formation of an unusual dimeric species. The initially formed this compound can undergo a subsequent reaction pathway involving cyclization and formal hydride shift, leading to pyrido[2,1-a]isoindolone intermediates, which can then lead to dimeric products.[1][2]
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the stoichiometry of your reactants. Use of a slight excess of 2,6-dibromopyridine may favor the mono-arylation product.
-
Reaction Conditions: The choice of base and solvent can significantly influence the reaction outcome.[3][4][5] Consider screening different conditions to minimize the formation of the dimer.
-
Ligand Selection: The ligand on the palladium catalyst plays a crucial role.[6][7] Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can sometimes suppress side reactions and favor the desired cross-coupling.[8][9]
Q2: I am observing a significant amount of homocoupling of my boronic acid or organostannane reagent. How can I minimize this?
A2: Homocoupling is a common side reaction in both Suzuki and Stille couplings, where two molecules of the organoboron or organotin reagent couple with each other. This is often promoted by the presence of oxygen or when the catalytic cycle is slow.
Troubleshooting Steps:
-
Ensure Inert Atmosphere: Rigorously degas your solvents and reaction mixture by sparging with an inert gas (Argon or Nitrogen) before adding the catalyst. Maintain a positive pressure of the inert gas throughout the reaction.[9][10]
-
Catalyst and Ligand Choice: Optimizing the catalyst and ligand system can often reduce homocoupling. For Suzuki couplings, using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling that might occur during the in-situ reduction of Pd(II) precursors.[9] Bidentate ligands can sometimes suppress homocoupling compared to monodentate ligands.
-
Pre-activation: Pre-heating the mixture of the palladium catalyst, base, solvent, and aryl halide before adding the boronic acid can sometimes minimize homocoupling.[10]
Q3: My reaction is showing the formation of a byproduct where the aldehyde group is missing (decarbonylation). What causes this and how can I prevent it?
A3: Palladium catalysts can, under certain conditions, catalyze the decarbonylation of aldehydes, leading to the loss of the formyl group (-CHO) and formation of the corresponding des-formyl compound.[1][6][11][12]
Troubleshooting Steps:
-
Lower Reaction Temperature: Decarbonylation is often favored at higher temperatures. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can minimize this side reaction.
-
Ligand Choice: The choice of ligand can influence the propensity for decarbonylation. Screening different phosphine or NHC ligands may help identify a system less prone to this side reaction.
-
Reaction Time: Minimize the reaction time. Once the starting materials are consumed (as monitored by TLC or LC-MS), work up the reaction promptly.
Q4: I am experiencing low yields due to protodeboronation of my 2-formylphenylboronic acid. What are the best practices to avoid this?
A4: Protodeboronation is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This is a common side reaction, especially with electron-deficient or sterically hindered boronic acids, and is often promoted by aqueous basic conditions.[5][9]
Troubleshooting Steps:
-
Use Anhydrous Conditions: If possible, conduct the reaction under strictly anhydrous conditions to minimize the proton source.
-
Use Boronic Esters: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate, which are generally more resistant to protodeboronation.[9]
-
Choice of Base: Use the minimum effective amount of a weaker base. Strong bases in aqueous media can accelerate protodeboronation.
Q5: I'm performing a Stille coupling and am having difficulty removing the tin byproducts from my product.
A5: The removal of toxic and often greasy tin byproducts is a common challenge in Stille couplings.
Purification Strategies:
-
Aqueous KF Wash: During the workup, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF). The fluoride ions will react with the tin byproducts to form insoluble tributyltin fluoride, which can often be removed by filtration.
-
Column Chromatography: Careful column chromatography on silica gel can separate the desired product from the tin residues.
-
Alternative Organometallic Reagents: If purification remains a persistent issue, consider alternative cross-coupling methods like the Suzuki-Miyaura reaction, which generates non-toxic and more easily removable boronic acid byproducts.
Data Presentation
Table 1: Comparison of Reaction Conditions for Selective Mono-arylation of 2,6-Dihalopyridines
| Entry | Dihalopyridine | Arylating Agent | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2,6-Dibromopyridine | Phenylboronic acid | Pd(OAc)₂ / IPr·HCl | KOtBu | MeCN / H₂O | RT | 90 | [8] |
| 2 | 2,6-Dibromopyridine | 4-Methoxyphenyl-boronic acid | Pd(OAc)₂ / IPr·HCl | KOtBu | MeCN / H₂O | RT | 92 | [8] |
| 3 | 2,6-Dibromopyridine | Phenyltributylstannane | Pd(OAc)₂ / IPr·HCl | KOtBu | MeCN / H₂O | RT | - | [8] |
| 4 | 2,6-Dichloropyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH | 80-120 | - | [8] |
Note: Yields are for the mono-arylated product. Conditions may need to be optimized for the specific synthesis of this compound.
Experimental Protocols
The following is a recommended starting protocol for the selective mono-arylation of 2,6-dibromopyridine with 2-formylphenylboronic acid via a Suzuki-Miyaura coupling, designed to minimize the formation of the dimeric byproduct.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of this compound
Materials:
-
2,6-Dibromopyridine
-
2-Formylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)
-
Potassium tert-butoxide (KOtBu)
-
Acetonitrile (MeCN), degassed
-
Water, degassed
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (0.1 mol%) and IPr·HCl (0.12 mol%).
-
Add degassed acetonitrile and stir for 10 minutes at room temperature to pre-form the catalyst.
-
In a separate flask, dissolve 2,6-dibromopyridine (1.0 eq) and 2-formylphenylboronic acid (1.1 eq) in a 1:1 mixture of degassed acetonitrile and water.
-
Add potassium tert-butoxide (2.0 eq) to the substrate mixture.
-
Transfer the pre-formed catalyst solution to the substrate mixture via cannula.
-
Stir the reaction mixture vigorously at room temperature and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired this compound.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction with common side reactions.
References
- 1. CN102993086A - Method for synthesizing 2,6-dibromo pyridine - Google Patents [patents.google.com]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. prepchem.com [prepchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 11. CN115784978B - Method for synthesizing 2-amino-6-bromopyridine - Google Patents [patents.google.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 2-(6-Bromopyridin-2-YL)benzaldehyde by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2-(6-Bromopyridin-2-YL)benzaldehyde using column chromatography. Below you will find frequently asked questions, detailed troubleshooting guides, and a standard experimental protocol to ensure a successful purification.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for the purification of this compound?
A1: The most common stationary phase for the purification of moderately polar compounds like this compound is silica gel (60-120 mesh or 230-400 mesh). Due to the basic nature of the pyridine ring, interactions with acidic silanol groups on the silica surface can sometimes lead to peak tailing.[1] If this becomes an issue, deactivating the silica gel with a base like triethylamine or using an alternative stationary phase such as alumina may be beneficial.[2][3]
Q2: What is a good starting mobile phase for the column chromatography of this compound?
A2: A good starting point for the mobile phase is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate. A common starting ratio is in the range of 95:5 to 80:20 (hexane:ethyl acetate). The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand.
Q3: My compound is not dissolving well in the mobile phase for loading onto the column. What should I do?
A3: If your crude sample has poor solubility in the chosen eluent, you can use a "dry loading" technique.[4] Dissolve your compound in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.[4]
Q4: I am observing significant peak tailing for my compound. How can I resolve this?
A4: Peak tailing for pyridine-containing compounds is often due to the interaction of the basic nitrogen with acidic silanol groups on the silica gel.[1] To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your mobile phase.[2] This will neutralize the acidic sites on the silica and lead to more symmetrical peaks.[1]
Q5: What is a typical recovery rate for this type of purification?
A5: The recovery rate can vary depending on the purity of the crude material and the optimization of the chromatographic conditions. A well-optimized column chromatography should yield a recovery of 80-95% of the desired product. Low recovery could be due to decomposition on the silica gel or irreversible adsorption.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of Compound from Impurities | - Inappropriate mobile phase polarity. - Column overloading. | - Optimize the mobile phase using TLC. A gradient elution (gradually increasing the polarity of the mobile phase) can improve the resolution of complex mixtures.[2] - Ensure the amount of crude material is not more than 1-5% of the mass of the silica gel. |
| Compound is Not Eluting from the Column | - Mobile phase is not polar enough. - Compound may be decomposing on the silica gel. | - Gradually increase the polarity of the mobile phase. For very polar compounds, adding a small percentage of methanol to the eluent may be necessary.[2] - Test the stability of your compound on a small amount of silica gel before running the column. If it is unstable, consider using a less acidic stationary phase like alumina or deactivated silica gel.[2][5] |
| Low Yield/Recovery of the Purified Compound | - Irreversible adsorption to the stationary phase. - The compound is very dilute in the collected fractions and is not being detected. | - Add a competing base like triethylamine to the mobile phase to reduce strong interactions with the silica gel.[1] - Concentrate the fractions you expect to contain your compound before analysis by TLC.[5] |
| Cracked or Channeled Column Bed | - Improper packing of the column. - The column has run dry. | - Ensure the silica gel is packed as a uniform slurry and is not allowed to settle unevenly. - Always maintain the solvent level above the top of the stationary phase.[4] |
| Split Peaks | - Contamination at the top of the column. - The sample was not loaded in a narrow band. | - Use a guard column or pre-filter the sample if it contains particulates.[6] - Dissolve the sample in a minimal amount of solvent and load it carefully onto the column to ensure a thin, even band.[4] |
Experimental Protocol: Column Chromatography of this compound
1. Preparation of the Stationary Phase:
-
Select an appropriately sized glass column.
-
Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Gently tap the column to promote even packing.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance of the bed during sample and eluent addition.[4]
-
Drain the solvent until the level is just above the sand layer. Do not let the column run dry.[4]
2. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent like dichloromethane.[4] Using a pipette, carefully add the solution to the top of the column, allowing it to absorb into the silica gel.[4]
-
Dry Loading: Dissolve the crude product in a volatile solvent. Add silica gel (approximately 2-3 times the mass of the crude product) and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[4]
3. Elution:
-
Carefully add the mobile phase to the column.
-
Begin collecting fractions. The volume of the fractions will depend on the size of the column.
-
Gradually increase the polarity of the mobile phase as needed to elute the compound of interest. For example, you can increase the ethyl acetate concentration in hexane from 5% to 10%, 15%, and so on.
4. Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Combine the pure fractions.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
| Parameter | Typical Value/Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Alumina can be used as an alternative for basic compounds.[2] |
| Mobile Phase | Hexane:Ethyl Acetate Gradient | Start with a low polarity (e.g., 5% Ethyl Acetate) and gradually increase. |
| Mobile Phase Modifier | 0.1 - 1% Triethylamine | Recommended to reduce peak tailing.[1] |
| Loading Capacity | 1-5 g crude / 100 g silica | Overloading can lead to poor separation. |
| Flow Rate | 1-2 mL/min (for a 2-3 cm diameter column) | An optimal flow rate is crucial for good separation.[4] |
| Typical Rf of Product | 0.2 - 0.4 | The ideal Rf for good separation on a column. |
Troubleshooting Workflow
Caption: A workflow for troubleshooting common issues during column chromatography purification.
References
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions with 2-(6-Bromopyridin-2-YL)benzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(6-Bromopyridin-2-YL)benzaldehyde in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for cross-coupling reactions with this compound?
A typical starting catalyst loading for palladium-catalyzed cross-coupling reactions ranges from 1 to 5 mol%.[1][2] For a substrate like this compound, which contains a pyridine ring that can potentially coordinate to the palladium catalyst, it is advisable to start within the 2-5 mol% range to ensure the reaction initiates effectively.[1] Subsequent optimization can aim to reduce the catalyst loading to improve cost-effectiveness and minimize residual palladium in the final product.[1][3]
Q2: How does the choice of ligand affect the optimal catalyst loading?
The ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.[2] For electron-deficient substrates like pyridyl halides, bulky and electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos are often effective.[1][2] These advanced ligands can stabilize the active palladium(0) species, promote the oxidative addition step, and facilitate reductive elimination, which can often allow for lower catalyst loadings compared to less sophisticated ligands like triphenylphosphine.[2]
Q3: What are the common signs of catalyst deactivation or decomposition?
A primary indicator of palladium catalyst deactivation is the formation of a black precipitate, known as "palladium black".[2][4] This signifies that the active Pd(0) catalyst has aggregated and precipitated from the solution, rendering it inactive.[2] This can be triggered by the presence of oxygen, impurities in the reagents or solvents, or excessively high reaction temperatures.[2][4]
Q4: Can the aldehyde group in this compound interfere with the cross-coupling reaction?
Yes, the aldehyde group can potentially influence the reaction. Aldehydes can coordinate to the palladium center, which may affect the catalyst's activity. While many cross-coupling reactions are tolerant of aldehyde functionalities, in cases of low yield or catalyst deactivation, considering a protection strategy for the aldehyde group might be a valid troubleshooting step.
Q5: What is the role of the base and why is its selection important?
The base plays a critical role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings.[5] It activates the organoboron species and neutralizes the acid generated during the reaction.[1] The strength and solubility of the base are important factors.[5] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[5] For challenging couplings, stronger, non-nucleophilic bases might be necessary.[1] The presence of water can be crucial for the activity of some inorganic bases.[5]
Troubleshooting Guide: Low or No Product Yield
Low or no product yield is a frequent challenge in cross-coupling reactions. This guide provides a systematic approach to troubleshooting reactions involving this compound.
| Observation/Problem | Potential Cause | Recommended Solution |
| No reaction or very low conversion | Catalyst Inactivity or Inhibition | The pyridine nitrogen can coordinate to the palladium, inhibiting its activity.[6] Ensure proper activation of the Pd(II) precatalyst to the active Pd(0) state. Consider using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to shield the palladium center.[6] Incrementally increase the catalyst loading (e.g., from 2 mol% to 5 mol%).[2][7] |
| Inefficient Oxidative Addition | The C-Br bond on the electron-deficient pyridine ring may be difficult to activate. Switch to a more electron-rich and bulky phosphine ligand to facilitate this step.[1] Increasing the reaction temperature may also be beneficial, but monitor for catalyst decomposition.[8] | |
| Improper Reaction Setup | Cross-coupling reactions are sensitive to oxygen.[4] Ensure all solvents and reagents are thoroughly degassed and the reaction is maintained under an inert atmosphere (Argon or Nitrogen).[4][8] | |
| Reaction starts but stalls (TLC/LC-MS monitoring) | Catalyst Decomposition (Palladium Black Formation) | This indicates the active Pd(0) has crashed out of solution.[2] This can be caused by oxygen, high temperatures, or an inappropriate ligand-to-metal ratio. Ensure rigorous degassing, consider lowering the reaction temperature, and screen different ligands or ligand-to-palladium ratios (a 2:1 ratio of monodentate phosphine to palladium is a good starting point). |
| Depletion of a Reagent | One of the coupling partners may have degraded. For Suzuki reactions, protodeboronation (cleavage of the C-B bond) of the boronic acid can be a significant side reaction.[5] Using boronic esters (e.g., pinacol esters) can sometimes mitigate this issue.[5] Consider adding a slight excess (1.1-1.2 equivalents) of the boronic acid/ester.[6] | |
| Formation of side products (e.g., homocoupling) | Presence of Oxygen | Homocoupling of the boronic acid partner is often a result of oxygen in the reaction mixture.[8][9] Ensure thorough degassing of solvents and the reaction vessel.[8] |
| Dehalogenation | The bromo-group can be replaced by a hydrogen atom. This can occur if a palladium-hydride species is formed and undergoes reductive elimination.[9] This can sometimes be minimized by the choice of solvent or the addition of halide salts. |
Quantitative Data Summary
The following tables provide a summary of typical starting conditions and the potential impact of varying catalyst loading.
Table 1: Typical Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Range | Notes |
| Catalyst Loading (mol %) | 1 - 5 | Can be lowered for highly active systems.[1] Higher loading may be needed for challenging substrates. |
| Ligand-to-Metal Ratio | 1:1 to 2:1 | Dependent on the specific ligand and palladium source. For monodentate phosphines, a 2:1 ratio is a good starting point. |
| Base (equivalents) | 2.0 - 3.0 | Strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective.[2][6] |
| Temperature (°C) | 80 - 110 | Optimization is often necessary.[1] |
| Concentration (M) | 0.1 - 0.5 | Adjust as needed to maintain solubility.[1] |
Table 2: Effect of Catalyst Loading on Reaction Outcome
| Catalyst Loading | Potential Advantages | Potential Disadvantages |
| Low (e.g., < 1 mol%) | Cost-effective, lower residual metal in the product, simplified purification.[7] | May result in slow or incomplete reactions, especially with challenging substrates.[7] |
| Standard (e.g., 1-5 mol%) | Good starting point for most reactions, balances reaction rate and cost.[1][2] | May not be optimal for all substrates; optimization is still required. |
| High (e.g., > 5 mol%) | Can overcome catalyst deactivation and drive difficult reactions to completion.[2] | Increased cost, higher levels of residual palladium, potential for increased side reactions.[3][7] |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a general starting point and should be optimized for the specific coupling partner.
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2-1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv.).[2][6]
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen). Evacuate and backfill the flask with the inert gas, repeating this cycle three times.[6][8]
-
Catalyst and Ligand Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[2] Under a positive flow of inert gas, add the catalyst and ligand to the reaction flask.
-
Solvent Addition: Add degassed solvent (e.g., a mixture of 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.[2][6]
-
Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80-100 °C).[2]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Caption: Troubleshooting decision tree for low product yield.
References
Preventing debromination of 2-(6-Bromopyridin-2-YL)benzaldehyde during reaction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on preventing the undesired debromination of 2-(6-Bromopyridin-2-YL)benzaldehyde during chemical reactions. Unwanted cleavage of the C-Br bond can lead to reduced yields of the desired product and the formation of hard-to-separate byproducts, complicating downstream applications. This guide offers detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help you mitigate debromination in your experiments.
Troubleshooting Guide: Common Debromination Scenarios
This section addresses specific experimental issues where debromination is a prevalent side reaction.
Issue 1: Significant Debromination in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)
-
Symptoms:
-
Formation of a significant amount of 2-phenylbenzaldehyde or related debrominated byproducts is observed by LC-MS or ¹H NMR.
-
Low yields of the desired coupled product.
-
Complex product mixtures that are difficult to purify.
-
-
Root Causes and Solutions:
Debromination in palladium-catalyzed coupling reactions, often termed hydrodebromination, typically arises from the formation of a palladium-hydride (Pd-H) species which then participates in a competing catalytic cycle. The source of the hydride can be the base, solvent, or impurities.[1][2][3]
| Potential Cause | Recommended Solution | Detailed Explanation |
| Aggressive Base | Switch to a milder inorganic base such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[1] | Strong bases like sodium tert-butoxide (NaOtBu) can promote the formation of Pd-H species, leading to increased debromination. Milder bases are less likely to generate these hydride intermediates.[1][3] |
| Suboptimal Ligand | Employ a palladium catalyst system with bulky, electron-rich biaryl phosphine ligands such as SPhos or XPhos.[1] | These ligands accelerate the desired cross-coupling reaction, which can outcompete the debromination side reaction.[1] |
| High Reaction Temperature | Lower the reaction temperature. | High temperatures can accelerate the rate of debromination. Attempt the reaction at a lower temperature (e.g., 60-80 °C) and monitor for improvement. |
| Presence of Protic Impurities | Use anhydrous, degassed solvents and high-purity reagents. | Water, alcohols, or other protic impurities can serve as a hydride source for the formation of Pd-H species. |
| High Catalyst Loading / Long Reaction Time | Optimize catalyst loading and monitor the reaction closely. | Prolonged exposure to the catalyst at high temperatures can promote side reactions. Aim for the lowest effective catalyst loading and work up the reaction as soon as the starting material is consumed. |
Issue 2: Debromination during Reduction or Other Transformations
-
Symptoms:
-
Formation of the debrominated product alongside the desired product during reactions not involving palladium catalysis (e.g., reduction of the aldehyde).
-
Low yields of the intended product.
-
-
Root Causes and Solutions:
| Potential Cause | Recommended Solution | Detailed Explanation |
| Harsh Reducing Agents | Use milder and more selective reducing agents. | For the reduction of the aldehyde, consider using sodium borohydride (NaBH₄) under controlled temperature conditions (e.g., 0 °C), as it is less likely to affect the C-Br bond compared to stronger reducing agents like lithium aluminum hydride (LiAlH₄).[4] |
| Unstable Intermediates | Modify reaction conditions to stabilize intermediates. | In reactions involving organometallic intermediates (e.g., lithiation), these species can be unstable and lead to side reactions. Lowering the temperature and ensuring a strictly inert atmosphere can enhance stability. |
| Photochemical Decomposition | Protect the reaction from light. | Some aryl bromides can be susceptible to light-mediated reductive debromination.[5][6][7] Performing the reaction in a flask wrapped in aluminum foil can mitigate this issue. |
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem?
A1: Debromination is an undesired side reaction where the bromine atom on the this compound molecule is replaced by a hydrogen atom. This leads to the formation of 2-phenylbenzaldehyde as a byproduct, which lowers the yield of the desired product and introduces impurities that can be challenging to separate.
Q2: What are the primary mechanistic causes of debromination in palladium-catalyzed reactions?
A2: In palladium-catalyzed reactions, debromination is primarily caused by the formation of a palladium-hydride (Pd-H) species.[1][3] This intermediate can be generated from various sources, including the solvent (e.g., alcohols, water), the base, or other impurities.[1][2] The Pd-H species can then react with the starting material to replace the bromine with hydrogen.
Q3: How does the choice of base influence the extent of debromination?
A3: The base is a critical factor. Strong, aggressive bases, such as sodium tert-butoxide (NaOtBu), are more prone to generating Pd-H species, thus increasing the likelihood of debromination.[1][3] Weaker inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are generally milder and are preferred to minimize this side reaction.[1][3]
Q4: Can the aldehyde group in my starting material be affected by the reaction conditions used to prevent debromination?
A4: Yes, the benzaldehyde group is sensitive to certain reagents. For instance, some reducing agents used to quench reactions or present as impurities could reduce the aldehyde to an alcohol. Conversely, strongly oxidizing conditions should be avoided. When selecting reagents and conditions to prevent debromination, it is crucial to consider the chemoselectivity with respect to the aldehyde functionality.
Q5: I am observing both debromination and reduction of the aldehyde group. What should I do?
A5: This indicates that the reaction conditions are too harsh. You should first switch to a milder base (e.g., K₃PO₄) and a lower reaction temperature. If the problem persists, consider using a catalyst system with a ligand that promotes rapid cross-coupling, thereby allowing for shorter reaction times and milder conditions. Also, ensure that your solvent is anhydrous and that there are no reducing impurities.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Minimized Debromination
This protocol details a Suzuki-Miyaura coupling of this compound with an arylboronic acid, optimized to minimize debromination.
-
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.5 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
-
Schlenk flask or reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
Add the palladium catalyst (Pd₂(dba)₃) and the ligand (SPhos).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material and the formation of both the desired product and the debrominated byproduct. The reaction is typically complete in 4-12 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Improving solubility of 2-(6-Bromopyridin-2-YL)benzaldehyde in organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 2-(6-Bromopyridin-2-YL)benzaldehyde in organic solvents.
Frequently Asked Questions (FAQs)
Q1: Why is this compound expected to have limited solubility in some organic solvents?
A1: The solubility of an organic compound is influenced by its molecular structure. This compound possesses both polar (pyridine ring, aldehyde group) and non-polar (benzene ring, bromine atom) features. This combination can lead to complex solute-solvent interactions, and its relatively rigid, planar structure can result in strong crystal lattice energy, making it difficult for some solvents to effectively solvate and dissolve the molecule.
Q2: What are the first-line organic solvents to try for dissolving this compound?
A2: Based on the structure, polar aprotic solvents are often a good starting point. Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) are likely candidates. Chlorinated solvents such as dichloromethane (DCM) and chloroform might also be effective. For a related compound, 2-Bromopyridine-5-carbaldehyde, solubility has been noted in dichloromethane, ether, ethyl acetate, and methanol.[1][2]
Q3: Can temperature be used to improve the solubility of this compound?
A3: Yes, for most solid solutes dissolving in liquid solvents, increasing the temperature will increase solubility.[3][4] This is because the dissolution process is often endothermic, meaning it requires energy to break the solute-solute and solvent-solvent bonds.[3][4] Applying heat provides this energy and can significantly enhance solubility. However, it is crucial to ensure the compound is thermally stable at elevated temperatures to avoid degradation.
Q4: What is a co-solvent system and how can it help?
A4: A co-solvent system is a mixture of two or more miscible solvents.[5] This approach can be highly effective for dissolving compounds with mixed polarity.[5] By blending solvents with different properties (e.g., a polar and a non-polar solvent), you can fine-tune the overall polarity of the solvent mixture to better match the solute, thereby improving solubility.[6][7]
Q5: Are there any other advanced techniques to enhance solubility?
A5: For challenging cases, techniques such as creating solid dispersions can be employed. This involves dispersing the compound in a hydrophilic carrier, which can increase the surface area and improve the dissolution rate.[8] Another approach is the formation of cocrystals, where the target molecule is crystallized with a water-soluble coformer to enhance its apparent solubility.[9]
Troubleshooting Guides
Guide 1: Initial Solvent Screening
This guide outlines a systematic approach to identify a suitable single-solvent system for this compound.
Problem: The compound does not dissolve in the initially chosen organic solvent at the desired concentration.
Workflow for Solvent Screening:
References
- 1. 2-Bromopyridine-5-carbaldehyde CAS#: 149806-06-4 [m.chemicalbook.com]
- 2. 2-Bromopyridine-5-carbaldehyde | 149806-06-4 [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (Co)Solvents | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 8. Improving the Solubility and Oral Bioavailability of a Novel Aromatic Aldehyde Antisickling Agent (PP10) for the Treatment of Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Poisoning in Reactions with 2-(6-Bromopyridin-2-YL)benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with catalyst poisoning during cross-coupling reactions involving 2-(6-Bromopyridin-2-YL)benzaldehyde. The presence of a pyridine ring in this substrate introduces specific challenges due to the coordinating nature of the nitrogen atom, which can significantly impact catalyst performance.
Frequently Asked Questions (FAQs)
Q1: Why are my cross-coupling reactions with this compound resulting in low to no product yield?
A1: The primary reason for low or no conversion in cross-coupling reactions with this compound is often catalyst poisoning.[1][2] The Lewis basic nitrogen atom in the pyridine ring can coordinate strongly to the palladium catalyst center. This coordination forms a stable, inactive complex that halts the catalytic cycle, a phenomenon commonly referred to as the "2-pyridyl problem".[1][3][4]
Q2: What are the main mechanisms of catalyst deactivation in these reactions?
A2: The primary deactivation pathways for catalysts in reactions with pyridinic substrates include:
-
Catalyst Poisoning: The pyridine nitrogen acts as a ligand, binding to the metal center and preventing the coordination of reactants, thereby inhibiting key steps like oxidative addition or reductive elimination.[1]
-
Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric species, especially at higher concentrations or elevated temperatures.[1]
-
Catalyst Decomposition: The active catalyst, such as Pd(0), can decompose under the reaction conditions.[1]
Q3: What are the visible signs of catalyst poisoning in my reaction?
A3: Common indicators of catalyst poisoning include:
-
A significant decrease in the reaction rate.[5]
-
The reaction stalling before the complete consumption of starting materials.[5]
-
A noticeable change in the color of the reaction mixture, such as the formation of a black precipitate (palladium black), which indicates catalyst agglomeration.[6]
-
An increase in the formation of side products.[5]
Q4: Besides the pyridine nitrogen, are there other common sources of catalyst poisoning?
A4: Yes, other impurities can also poison the catalyst. These include:
-
Sulfur compounds: Even trace amounts of sulfur-containing impurities can irreversibly bind to the palladium catalyst.[6]
-
Halides and cyanides: These ions can coordinate to the metal center and inhibit its catalytic activity.[2]
-
Other nitrogen-containing heterocycles: If present as impurities, these can also compete with the substrate for coordination to the catalyst.[2]
-
Oxygen: Inadequate degassing can lead to the oxidation of the active Pd(0) catalyst to an inactive state.[6]
Troubleshooting Guide
If you are experiencing low conversion or catalyst deactivation in your reactions with this compound, follow this troubleshooting guide.
Problem: Low or No Conversion
Potential Cause 1: Catalyst Poisoning by Pyridine Nitrogen
-
Solution 1: Employ Bulky, Electron-Rich Ligands: Use sterically hindered and electron-rich phosphine ligands such as XPhos, SPhos, or P(t-Bu)₃. These ligands can help to stabilize the active catalyst and disfavor the coordination of the pyridine nitrogen.[1]
-
Solution 2: Utilize a Palladium Pre-catalyst: Well-defined palladium pre-catalysts can ensure the efficient generation of the active catalytic species in situ.[1]
-
Solution 3: Increase Reaction Temperature: Carefully increasing the reaction temperature in increments of 10-20 °C may help to overcome the energy barrier for the desired catalytic steps. However, monitor for potential substrate or catalyst decomposition.[1]
Potential Cause 2: Inefficient Oxidative Addition
-
Solution 1: Change the Halide (if applicable): If you have the synthetic flexibility, switching from a bromide to an iodide on the pyridine ring can be beneficial, as C-I bonds are generally more reactive in oxidative addition.[1]
Potential Cause 3: Poor Transmetalation (in Suzuki Coupling)
-
Solution 1: Screen Different Bases: The choice of base is crucial. Evaluate a range of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ to find the optimal conditions for your specific reaction.[1]
-
Solution 2: Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried, as water can lead to side reactions like protodeboronation in Suzuki coupling.[1]
Problem: Formation of Side Products
Potential Cause 1: Protodeboronation (in Suzuki Coupling)
-
Solution 1: Use Anhydrous Conditions: Rigorously dry all solvents and reagents to minimize the presence of water.[1]
-
Solution 2: Choose a Non-Aqueous Base: Consider using a base like K₃PO₄ in an anhydrous solvent.[1]
Potential Cause 2: Homocoupling
-
Solution 1: Degas the Reaction Mixture: Thoroughly degas the solvent and reaction mixture to remove dissolved oxygen, which can promote the homocoupling of the organometallic reagent.[1]
Data Summary
The following table summarizes the effect of different strategies on the outcome of cross-coupling reactions with pyridine-containing substrates, based on qualitative descriptions from the literature.
| Strategy | Observation | Probable Outcome on Yield | Reference |
| Standard Pd Catalyst (e.g., Pd(PPh₃)₄) | Strong coordination of pyridine nitrogen to Pd center. | Low to No Yield | [1][2] |
| Use of Bulky Ligands (e.g., XPhos) | Steric hindrance disfavors pyridine coordination. | Improved Yield | [1] |
| Use of Anhydrous Conditions | Minimizes protodeboronation of boronic acids. | Improved Yield in Suzuki Coupling | [1] |
| Inadequate Degassing | Presence of oxygen promotes homocoupling and catalyst oxidation. | Lower Yield and Side Products | [1][6] |
| Presence of Sulfur Impurities | Irreversible binding to the palladium catalyst. | Significant Decrease in Yield | [6] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, incorporating strategies to mitigate catalyst poisoning.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium pre-catalyst (e.g., XPhos Pd G3)
-
Bulky phosphine ligand (e.g., XPhos)
-
Anhydrous base (e.g., K₃PO₄)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
-
Schlenk flask or sealed reaction vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium pre-catalyst (1-5 mol%), and the anhydrous base (2.0-3.0 equiv) to a dry Schlenk flask.
-
Solvent Addition: Add the anhydrous, degassed solvent to the flask.
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas to ensure the removal of all oxygen.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: The pyridine nitrogen of the substrate can coordinate to the active Pd(0) catalyst, forming an inactive complex and halting the desired catalytic cycle.
Caption: A logical workflow for diagnosing and addressing low conversion in cross-coupling reactions involving this compound.
References
Technical Support Center: Work-up Procedures for Reactions Involving 2-(6-Bromopyridin-2-YL)benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the work-up of reactions involving 2-(6-bromopyridin-2-yl)benzaldehyde. The information is tailored for researchers, scientists, and professionals in drug development.
General Troubleshooting and FAQs
Q1: What are the general stability and reactivity characteristics of this compound that I should be aware of during work-up?
A1: this compound is generally stable under standard ambient conditions. However, it is important to be aware of the following:
-
Thermal Sensitivity: Avoid strong heating as it can form explosive mixtures with air on intense heating.[1]
-
Incompatibilities: It is incompatible with strong oxidizing agents.[1]
-
pH Sensitivity: The 2-pyridyl bromide moiety can be sensitive to certain pH conditions, potentially leading to side reactions or decomposition. For instance, 2-pyridyl boronic acids, which can be formed in situ or used in Suzuki couplings, are known to be unstable and can undergo protodeboronation, especially under weakly acidic or basic conditions (pH 4-8).
Q2: I am observing a lower than expected yield after work-up. What are the potential causes?
A2: Low yields can result from several factors during the reaction and subsequent work-up. Consider the following:
-
Incomplete Reaction: Monitor the reaction progress using techniques like TLC or LC-MS to ensure it has gone to completion before initiating the work-up.
-
Product Loss During Extraction: Your product may have some water solubility, leading to loss in the aqueous layer during liquid-liquid extraction. To mitigate this, saturate the aqueous layer with brine (saturated NaCl solution) to decrease the polarity of the aqueous phase and drive your product into the organic layer. Perform multiple extractions with smaller volumes of organic solvent for better efficiency.
-
Emulsion Formation: Emulsions can form at the interface of the aqueous and organic layers, trapping the product. If an emulsion forms, you can try to break it by adding brine, changing the pH of the aqueous layer, or filtering the mixture through a pad of celite.
-
Product Instability: As mentioned, the compound can be sensitive to heat and strong oxidizing agents. Ensure your work-up conditions are mild.
-
Side Reactions: The formation of byproducts will inherently lower the yield of your desired product. Common side reactions for 2-bromopyridines can include hydroxylation (formation of a pyridone) or reduction (loss of the bromine atom).
Q3: How can I remove common impurities from my reaction mixture?
A3: The type of impurity will dictate the purification strategy. Here are some general approaches:
-
Unreacted Starting Material: If this compound remains, its polarity is different from many of its reaction products. Silica gel column chromatography is often effective for separation.
-
Catalyst Residues: For reactions using metal catalysts (e.g., Palladium in Suzuki couplings), specific work-up procedures are needed. For example, washing the organic layer with an aqueous solution of ammonium chloride can help remove copper salts by forming a soluble complex.[2] For palladium catalysts, filtration through a pad of celite after the initial extraction can help remove some of the solid-supported catalyst.
-
Reagent Byproducts: Reactions like the Wittig reaction produce triphenylphosphine oxide, which can be challenging to remove. This can often be removed by careful column chromatography or by precipitation from a non-polar solvent.
Reaction-Specific Troubleshooting Guides
Suzuki-Miyaura Coupling Reactions
Problem: Low yield and/or presence of de-brominated starting material after a Suzuki-Miyaura coupling reaction.
Possible Causes & Solutions:
| Cause | Solution |
| Protodeboronation of Boronic Acid | The 2-pyridyl moiety can make the corresponding boronic acid prone to decomposition. Ensure the reaction is performed under an inert atmosphere and use freshly prepared or high-quality boronic acid. |
| Inefficient Transmetallation | 2-Pyridyl boron derivatives can exhibit slow transmetallation. Using a suitable base (e.g., K₃PO₄, Cs₂CO₃) and ligand is crucial. The choice of solvent (e.g., dioxane/water mixtures) can also significantly impact the reaction efficiency. |
| Hydrolysis of Bromopyridine | The presence of strong base and water at elevated temperatures can lead to the formation of the corresponding pyridone. Use the minimum effective amount of base and keep reaction times as short as possible. |
Experimental Protocol: General Work-up for Suzuki-Miyaura Coupling
-
Quenching: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).[1]
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Workflow for Suzuki-Miyaura Coupling Work-up
Caption: General workflow for the work-up of a Suzuki-Miyaura coupling reaction.
Wittig Reaction
Problem: Difficulty in removing triphenylphosphine oxide byproduct.
Possible Causes & Solutions:
| Cause | Solution |
| High Polarity and Crystallinity of Byproduct | Triphenylphosphine oxide is a common byproduct of the Wittig reaction and can co-elute with polar products during column chromatography. |
| Method 1: Precipitation: After the reaction, concentrate the mixture and suspend the residue in a non-polar solvent like pentane or a mixture of pentane/ether. The triphenylphosphine oxide is often insoluble and can be removed by filtration.[2] | |
| Method 2: Column Chromatography: If the product is significantly less polar than triphenylphosphine oxide, careful column chromatography can be effective. Using a gradient elution from a non-polar to a more polar solvent system can improve separation. |
Experimental Protocol: General Work-up for a Wittig Reaction
-
Quenching: After the reaction is complete, cool to room temperature and quench with water.
-
Extraction: Extract the mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.
-
Purification: Purify the crude product to remove triphenylphosphine oxide using one of the methods described above.
Workflow for Wittig Reaction Work-up
Caption: General workflow for the work-up of a Wittig reaction.
Reduction of the Aldehyde Group
Problem: Incomplete reduction or formation of side products.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Reducing Agent | Ensure at least a stoichiometric amount of the reducing agent (e.g., NaBH₄) is used. For less reactive aldehydes, a slight excess may be required. |
| Reaction Temperature Too High | Some reducing agents can be aggressive at higher temperatures, leading to side reactions. For NaBH₄ reductions, it is common to perform the reaction at 0 °C.[3] |
| Hydrolysis of the Bromo-Pyridine Moiety | Prolonged exposure to acidic or basic conditions during work-up can lead to the hydrolysis of the bromine atom. Neutralize the reaction mixture carefully and minimize the time spent in aqueous acidic or basic solutions. |
Experimental Protocol: General Work-up for NaBH₄ Reduction
-
Quenching: Once the reaction is complete (monitored by TLC), cool the mixture to 0 °C in an ice bath and slowly add deionized water to quench the excess NaBH₄.[3]
-
Solvent Removal: Concentrate the mixture under reduced pressure to remove the alcohol solvent (e.g., methanol).[3]
-
Extraction: Extract the aqueous residue with an organic solvent like ethyl acetate (3 x 50 mL).[3]
-
Washing: Combine the organic layers and wash with brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the alcohol product.[3]
Workflow for NaBH₄ Reduction Work-up
Caption: General workflow for the work-up of a NaBH₄ reduction.
References
Technical Support Center: Scaling Up the Synthesis of 2-(6-Bromopyridin-2-YL)benzaldehyde
This technical support center is designed for researchers, scientists, and drug development professionals to address challenges encountered during the synthesis and scale-up of 2-(6-Bromopyridin-2-YL)benzaldehyde. The information provided is based on established principles of Suzuki-Miyaura cross-coupling reactions and specific challenges associated with heteroaromatic substrates.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction between 2,6-dibromopyridine and (2-formylphenyl)boronic acid. The key is to achieve selective mono-coupling at one of the C-Br positions of the pyridine ring.
Q2: What are the main challenges in this specific Suzuki-Miyaura coupling reaction?
A2: The primary challenges include:
-
Controlling Selectivity: Achieving mono-substitution on 2,6-dibromopyridine without the formation of the di-substituted byproduct.
-
Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate with the palladium catalyst, potentially reducing its activity.
-
Side Reactions of the Aldehyde: The formyl group can be sensitive to reaction conditions, although it is generally compatible with Suzuki couplings.
-
Unusual Dimerization: Under certain conditions, the initial product can undergo a subsequent reaction to form dimeric species, which can significantly lower the yield of the desired product.[1]
-
Protodeboronation: The (2-formylphenyl)boronic acid can be susceptible to hydrolysis, leading to the formation of benzaldehyde and reducing the overall yield.[2]
Q3: How can I favor the mono-substituted product over the di-substituted one?
A3: To favor mono-arylation, you can carefully control the stoichiometry of the reagents. Using a slight excess of 2,6-dibromopyridine relative to (2-formylphenyl)boronic acid can help. Additionally, adjusting reaction time and temperature can influence selectivity. Shorter reaction times and lower temperatures may favor the mono-substituted product.
Q4: What are the best practices for handling the reagents and setting up the reaction?
A4: For a successful Suzuki-Miyaura coupling, it is crucial to:
-
Use High-Purity Reagents: Ensure the purity of both 2,6-dibromopyridine and (2-formylphenyl)boronic acid.
-
Degas Solvents Thoroughly: Oxygen can lead to the undesirable homocoupling of the boronic acid and can also deactivate the palladium catalyst.[2] Solvents should be rigorously degassed by methods such as sparging with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.
-
Maintain an Inert Atmosphere: The reaction should be carried out under an inert atmosphere (argon or nitrogen) to prevent the ingress of oxygen.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low or No Conversion of Starting Materials
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Ensure the catalyst is a Pd(0) species or that the Pd(II) precatalyst is effectively reduced in situ. |
| Catalyst Inhibition | The pyridine nitrogen may be coordinating to the palladium center. Switch to a bulkier, electron-rich phosphine ligand (e.g., SPhos, XPhos) to sterically hinder this interaction. |
| Poorly Soluble Base | Use a finely powdered base and ensure vigorous stirring, especially in biphasic solvent systems. Consider a base that is more soluble in the reaction medium. |
| Incorrect Solvent System | The polarity of the solvent can significantly impact the reaction. Screen different solvent systems (e.g., dioxane/water, toluene/ethanol, DMF). |
Issue 2: Formation of Significant Amounts of Di-substituted Byproduct
| Potential Cause | Troubleshooting Step |
| Incorrect Stoichiometry | Use a molar ratio of 2,6-dibromopyridine to (2-formylphenyl)boronic acid of approximately 1.2:1 to 1.5:1. |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or LC-MS and stop the reaction once the formation of the mono-substituted product is maximized. |
| High Reaction Temperature | Lower the reaction temperature. While this may slow down the reaction, it can improve selectivity for the mono-arylated product. |
Issue 3: Presence of an Unexpected Dimeric Byproduct
| Potential Cause | Troubleshooting Step |
| Undesired Secondary Reaction | The initial product, this compound, can react further under the reaction conditions to form a dimeric species.[1] This is a known issue for the coupling of 2-bromopyridine with 2-formylphenylboronic acid. |
| * Modify Work-up: The dimeric product may have different solubility properties. An acidic work-up might be necessary to isolate the desired product. Continuous extraction with a suitable solvent may be required to isolate the product.[1] | |
| * Adjust Reaction Conditions: Altering the base, solvent, or catalyst system may disfavor the pathway leading to the dimer. Consider milder bases and aprotic conditions. |
Issue 4: Formation of Homocoupling and Dehalogenation Byproducts
| Potential Cause | Troubleshooting Step |
| Oxygen in the Reaction | Rigorously degas all solvents and maintain a strict inert atmosphere throughout the reaction to minimize homocoupling of the boronic acid. |
| Presence of Water | While some water is often necessary for Suzuki couplings, excessive amounts can lead to protodeboronation of the boronic acid. Use anhydrous solvents if this is a persistent issue, along with a suitable non-aqueous base. |
| Catalyst System | The choice of palladium precursor and ligand can influence the extent of dehalogenation. Screening different catalyst systems may be necessary. |
Data Presentation
Table 1: Comparison of Catalyst Systems for Mono-Arylation of 2,6-Dibromopyridine
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield of Mono-arylated Product (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | High |
| Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | KF | 1,4-Dioxane | 80-100 | 12-24 | Effective |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/Ethanol | 80 | 18-24 | Moderate to Good |
| PdCl₂(dppf) (3) | - | Na₂CO₃ | DMF | 90 | 12 | Good |
Note: Yields are indicative and can vary based on the specific arylboronic acid and precise reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Mono-Coupling of 2,6-Dibromopyridine
This protocol is a general guideline and may require optimization for the specific synthesis of this compound.
Materials:
-
2,6-Dibromopyridine (1.2 equiv)
-
(2-Formylphenyl)boronic acid (1.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Degassed water
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2,6-dibromopyridine, (2-formylphenyl)boronic acid, and the base.
-
Seal the flask with a septum and cycle between vacuum and an inert gas (argon or nitrogen) three times to establish an inert atmosphere.
-
Under a positive pressure of inert gas, add the palladium precursor and the ligand.
-
Add the anhydrous, degassed toluene followed by the degassed water via syringe.
-
Place the sealed flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously and monitor the progress by TLC or LC-MS.
-
Upon completion (typically when the consumption of the boronic acid is maximized), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for the synthesis of this compound.
References
Validation & Comparative
A Comparative Guide to Palladium Catalysts for Suzuki Coupling of 2-Bromopyridines
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. For scientists engaged in drug discovery and materials science, the functionalization of heteroaromatic compounds like 2-bromopyridines is of paramount importance. The choice of the palladium catalyst system is critical to the success of these transformations, influencing reaction yields, catalyst loading, reaction times, and overall efficiency. This guide provides an objective comparison of common palladium catalysts for the Suzuki coupling of 2-bromopyridines, supported by experimental data and detailed methodologies.
Catalyst Performance Comparison
The successful coupling of 2-bromopyridines can be challenging due to the potential for the pyridine nitrogen to coordinate to the palladium center, which can lead to catalyst inhibition.[1] The selection of an appropriate palladium precursor and, crucially, the right ligand is key to overcoming this challenge and achieving high catalytic activity. Below is a summary of the performance of several common palladium catalyst systems in the Suzuki coupling of 2-bromopyridines and related substrates.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) | Notes |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃, K₃PO₄ | Toluene/H₂O, Dioxane/H₂O | 80-110 | 12-24 | 60-98[2][3] | 3-5[3] | A classical, versatile catalyst. Can be sensitive to sterically hindered substrates.[4] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | High[5] | 1-2 | Highly active for heteroaryl couplings, often providing excellent yields.[6] |
| Pd(OAc)₂ / XPhos | XPhos | K₃PO₄, Cs₂CO₃ | THF, Toluene | 80-100 | 2-18 | >90[2][3] | 1-4[2] | Buchwald ligands like XPhos are highly effective for challenging substrates.[3] |
| PdCl₂(dppf) | dppf | K₂CO₃, Na₂CO₃ | Dioxane/H₂O, DME/H₂O | 80-120 | 2-12 | 75-95[2] | 3 | A robust and reliable catalyst for a range of Suzuki couplings.[6] |
| PEPPSI™-IPr | IPr (NHC) | K₂CO₃, KOt-Bu | t-BuOH, THF | 60-80 | 2-12 | >90[3] | 1-2[3] | Air and moisture-stable N-Heterocyclic Carbene (NHC) precatalyst with high activity.[7] |
Note: The data presented is compiled from various sources and may involve different arylboronic acids and substituted 2-bromopyridines. This table should be used as a qualitative guide for catalyst selection.
Discussion of Catalyst Systems
1. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
This is one of the most traditional and widely used catalysts for Suzuki couplings.[8] It is commercially available and effective for a range of substrates. However, for challenging substrates like 2-bromopyridines, it may require higher catalyst loadings and longer reaction times.[4] The triphenylphosphine ligands can sometimes participate in side reactions, leading to the formation of biphenyl impurities.[4]
2. Palladium(II) Acetate (Pd(OAc)₂) with Phosphine Ligands (Buchwald Ligands)
The combination of a simple palladium precursor like Pd(OAc)₂ with bulky, electron-rich phosphine ligands developed by Buchwald and others has revolutionized Suzuki couplings. Ligands such as SPhos and XPhos are particularly effective for the coupling of heteroaryl halides.[3] These systems often exhibit high turnover numbers (TONs) and turnover frequencies (TOFs), allowing for lower catalyst loadings and milder reaction conditions.[2][9] They are generally considered the state-of-the-art for many challenging coupling reactions.
3. [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) Dichloride (PdCl₂(dppf))
This is a stable, commercially available, and widely used catalyst. The dppf ligand's wide bite angle is often beneficial for promoting reductive elimination, the final step in the catalytic cycle. It is a reliable choice for a broad range of Suzuki coupling reactions, including those involving 2-bromopyridines, often providing good to excellent yields.[2]
4. PEPPSI™ Catalysts (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation)
PEPPSI™ catalysts are a class of palladium N-heterocyclic carbene (NHC) complexes. A common example is PEPPSI™-IPr . These precatalysts are noteworthy for their high stability to air and moisture, making them easy to handle.[7] The NHC ligand forms a strong bond with the palladium center, leading to a highly active and robust catalyst that is often effective for coupling challenging substrates like 2-bromopyridines under relatively mild conditions.[3][10]
Experimental Protocols
Below are representative experimental protocols for the Suzuki coupling of a generic 2-bromopyridine with an arylboronic acid using the discussed catalyst systems. Note: These are general procedures and may require optimization for specific substrates.
Protocol 1: Using Pd(PPh₃)₄
Materials:
-
2-Bromopyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Schlenk flask and magnetic stir bar
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the 2-bromopyridine, arylboronic acid, and potassium carbonate.
-
Add the Pd(PPh₃)₄ catalyst to the flask.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Using Pd(OAc)₂ with a Buchwald Ligand (e.g., XPhos)
Materials:
-
2-Bromopyridine (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed Toluene
-
Schlenk flask and magnetic stir bar
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd(OAc)₂, XPhos, and K₃PO₄ to a dry Schlenk flask containing a magnetic stir bar.
-
Add the 2-bromopyridine and the arylboronic acid.
-
Seal the flask, remove from the glovebox (if used), and add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 2-8 hours, monitoring the progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography.
Protocol 3: Using PEPPSI™-IPr
Materials:
-
2-Bromopyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
PEPPSI™-IPr catalyst (2 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
tert-Butanol (t-BuOH)
-
Reaction vial with a screw cap
Procedure:
-
To a reaction vial containing a magnetic stir bar, add the 2-bromopyridine, arylboronic acid, PEPPSI™-IPr catalyst, and K₂CO₃.
-
Add t-BuOH to the vial.
-
Seal the vial with a screw cap and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture vigorously for 4-12 hours, monitoring its progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography.[3]
Mandatory Visualizations
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling of 2-bromopyridine.
Caption: A typical experimental workflow for the Suzuki coupling of 2-bromopyridines.
References
- 1. mdpi.com [mdpi.com]
- 2. Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. pcliv.ac.uk [pcliv.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
Unveiling the Molecular Architecture: A Comparative Guide to the Characterization of 2-(6-Bromopyridin-2-YL)benzaldehyde Derivatives
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography against other common analytical techniques for the characterization of 2-(6-bromopyridin-2-yl)benzaldehyde derivatives, a class of compounds with significant potential in medicinal chemistry and materials science.
X-ray crystallography stands as the gold standard for elucidating the atomic and molecular structure of a crystalline solid.[1] By analyzing the diffraction pattern of an X-ray beam passed through a single crystal, researchers can generate a detailed three-dimensional electron density map, revealing precise bond lengths, angles, and conformational details.[1][2] This unparalleled level of structural information is crucial for understanding intermolecular interactions, reaction mechanisms, and structure-activity relationships (SAR) in drug design.[2][3]
This guide will compare the data obtained from X-ray crystallography with that from other widely used spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While these methods provide valuable information about the connectivity and functional groups within a molecule, they do not offer the definitive spatial arrangement provided by a crystal structure.
Comparative Analysis of Characterization Techniques
The following tables summarize the type of data obtained from each technique. It is important to note that while specific crystallographic data for the parent this compound is not widely available in public databases, the presented data is representative of what is expected based on the analysis of closely related substituted benzaldehyde and bromopyridine derivatives.[4][5][6]
Table 1: Comparison of Structural and Spectroscopic Data
| Parameter | X-ray Crystallography | ¹H & ¹³C NMR Spectroscopy | IR Spectroscopy | Mass Spectrometry |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing, intermolecular interactions. | Chemical environment of protons and carbons, connectivity through coupling constants, number of unique nuclei. | Presence of functional groups based on vibrational frequencies. | Molecular weight, elemental composition (high-res), fragmentation patterns for structural clues. |
| Sample State | Single Crystal | Solution | Solid or Solution | Gas phase ions |
| Key Advantage | Unambiguous determination of absolute stereochemistry and conformation. | Provides detailed information about the molecule's structure in solution, which can be more biologically relevant. | Rapid and non-destructive method for identifying functional groups. | High sensitivity, provides molecular weight and formula. |
| Key Limitation | Requires a suitable single crystal, which can be challenging to grow. The solid-state conformation may differ from the solution or biologically active conformation. | Does not provide information on bond lengths or angles directly. Interpretation can be complex for intricate molecules. | Provides limited information on the overall molecular framework. | Does not provide information on the 3D arrangement of atoms. |
Table 2: Representative Crystallographic Data for a Substituted Benzaldehyde Derivative
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| a (Å) | 15.14 (4) |
| b (Å) | 4.68 (2) |
| c (Å) | 10.74 (3) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 761 |
| Z | 4 |
| Data is analogous to that of o-Formyl phenyl selenenyl chloride, a related ortho-substituted benzaldehyde.[4] |
Table 3: Predicted Spectroscopic Data for this compound Derivatives
| Technique | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~10.1 (s, 1H, CHO), 8.0-7.2 (m, 7H, Ar-H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~192 (C=O), 160-120 (Ar-C) |
| IR (ATR, cm⁻¹) | ~3050 (Ar C-H stretch), ~1700 (C=O stretch), ~1580, 1450 (C=C/C=N ring stretch), ~680 (C-Br stretch) |
| Mass Spectrometry (EI) | m/z: 261/263 ([M]⁺, isotopic pattern for Br) |
| Predicted data is based on the analysis of analogous bromopyridine and benzaldehyde compounds.[7][8][9] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following sections outline the typical experimental protocols for each characterization technique.
X-ray Crystallography
-
Crystal Growth: Single crystals of the this compound derivative are typically grown by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol, ethyl acetate/hexane).
-
Data Collection: A suitable crystal is mounted on a goniometer head and placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. Monochromatic X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial electron density map. The atomic model is built into the electron density and refined against the experimental data to yield the final structure.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[8][9]
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is typically acquired over a spectral width of 0-12 ppm. For ¹³C NMR, a wider spectral width of 0-200 ppm is used, and more scans are required due to the lower natural abundance of the ¹³C isotope.[9]
-
Data Analysis: The resulting spectra are processed (Fourier transformation, phasing, and baseline correction), and the chemical shifts, multiplicities, coupling constants, and integrals are analyzed to elucidate the molecular structure.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, a small amount is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[6] Alternatively, a KBr pellet can be prepared by mixing the sample with dry KBr powder and pressing it into a thin disk.[7]
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer, typically over a range of 4000-400 cm⁻¹.[6] A background spectrum is collected and subtracted from the sample spectrum.
-
Data Analysis: The absorption bands in the spectrum are assigned to specific functional group vibrations.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: The molecules are ionized using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[9]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Data Interpretation: The mass spectrum is analyzed to determine the molecular weight of the compound and to identify characteristic fragmentation patterns that can provide further structural information. The isotopic pattern for bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br isotopes) is a key diagnostic feature.[9]
Visualizing the Workflow
The following diagrams illustrate the general workflow for compound characterization and the logical relationship between the different analytical techniques.
Caption: General workflow from synthesis to structural elucidation.
Caption: Relationship between techniques and the structural information they provide.
References
- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 2. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Mechanistic Pathways of Reactions Involving 2-(6-Bromopyridin-2-YL)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanistic pathways of reactions involving 2-(6-bromopyridin-2-yl)benzaldehyde, a key intermediate in the synthesis of complex heterocyclic scaffolds. We will explore the likely intramolecular cyclization pathway of this molecule and compare it with established alternative synthetic strategies, namely the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This objective comparison is supported by available experimental data and detailed protocols to assist researchers in selecting the most suitable methodology for their synthetic goals.
Introduction to this compound in Heterocyclic Synthesis
This compound is a versatile precursor for the synthesis of fused nitrogen-containing heterocycles. Its structure, featuring a bromo-substituted pyridine ring linked to a benzaldehyde moiety, is primed for intramolecular cyclization reactions, particularly through palladium-catalyzed C-H activation. This approach offers a direct route to constructing polycyclic aromatic systems, which are prevalent in pharmaceuticals and functional materials.
Mechanistic Pathway: Intramolecular Palladium-Catalyzed C-H Arylation
While specific mechanistic studies on this compound are not extensively documented, a plausible and widely accepted mechanism for its intramolecular cyclization is through palladium-catalyzed C-H arylation. This reaction is expected to yield fused heteroaromatic compounds.
The catalytic cycle is proposed to proceed through the following key steps:
-
Oxidative Addition: A low-valent palladium(0) catalyst oxidatively adds to the C-Br bond of the pyridine ring to form a Pd(II) intermediate.
-
C-H Activation/Concerted Metalation-Deprotonation (CMD): An intramolecular C-H bond on the benzaldehyde's phenyl ring is activated by the palladium center. This is often the rate-determining step and is facilitated by a base or a ligand.
-
Reductive Elimination: The two aryl groups on the palladium center couple, forming a new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Caption: Proposed catalytic cycle for intramolecular C-H arylation.
Comparison with Alternative Synthetic Methodologies
The construction of biaryl and N-aryl linkages, central to the products derived from this compound, can also be achieved through well-established cross-coupling reactions. Here, we compare the intramolecular C-H arylation with the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
At a Glance: Intramolecular C-H Arylation vs. Alternatives
| Feature | Intramolecular C-H Arylation | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Bond Formed | C-C (Biaryl) | C-C (Biaryl) | C-N (N-Aryl) |
| Key Reactants | Single precursor with Ar-X and Ar-H | Ar-X and Ar-B(OR)₂ | Ar-X and HNR₂ |
| Key Advantages | High atom economy, no need for pre-functionalization of the C-H bond. | Wide availability of boronic acids, low toxicity of byproducts, high yields.[1] | Excellent for forming C-N bonds with a broad scope of amines.[2] |
| Key Disadvantages | Can require harsh conditions, potential for side reactions and issues with regioselectivity. | Requires a base which can be incompatible with sensitive substrates.[1] | Requires a strong, non-nucleophilic base and can be sensitive to air and moisture.[3] |
| Typical Catalysts | Palladium(II) salts, e.g., Pd(OAc)₂.[4] | Palladium(0) complexes, e.g., Pd(PPh₃)₄, Pd₂(dba)₃.[1] | Palladium(0) or (II) precatalysts with phosphine ligands.[3] |
Performance Data Comparison
The following tables summarize typical reaction conditions and yields for related palladium-catalyzed reactions, providing a benchmark for comparison.
Table 1: Palladium-Catalyzed Intramolecular C-H Arylation of Pyridine Derivatives
| Substrate | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Quinolinecarboxyamide derivative | Pd(OAc)₂ (10) | PPh₃ | K₂CO₃ | 1,4-Dioxane | 110 | 94 | [4] |
| 2,6-Pyridinedicarboxylic acid diamide | Pd(OAc)₂ (10) | PPh₃ | K₂CO₃ | 1,4-Dioxane | 110 | 87 | [4] |
Table 2: Suzuki-Miyaura Coupling of 2-Bromopyridine Derivatives
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 95 | [5] |
| 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂/PCy₃ | PCy₃ | K₃PO₄ | Toluene | RT | 98 | [6] |
Table 3: Buchwald-Hartwig Amination of 2-Bromopyridines
| Aryl Halide | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromopyridine | Morpholine | Pd₂(dba)₃ (1-2) | BINAP | NaOtBu | Toluene | 80-110 | 90-98 | [3] |
| 2-Bromopyridine | Aniline | Pd(OAc)₂ (2) | XPhos | K₂CO₃ | t-BuOH | 100 | 95 | [7] |
Experimental Protocols
General Experimental Workflow for Palladium-Catalyzed Cross-Coupling Reactions
Caption: General experimental workflow for cross-coupling reactions.
Protocol 1: Intramolecular C-H Arylation (Hypothetical for this compound)
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), Pd(OAc)₂ (5-10 mol%), a suitable phosphine ligand (e.g., PPh₃, 10-20 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Atmosphere: Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.
-
Reaction: Heat the reaction mixture to 110-120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling (General Procedure)
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl bromide (1.0 equiv), the boronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., Na₂CO₃ or K₃PO₄, 2.0-3.0 equiv) to a dry Schlenk flask.[8]
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene/water mixture) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously.[9]
-
Monitoring & Work-up: Follow the monitoring and work-up procedures as described in Protocol 1.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination (General Procedure)
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl bromide (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP or Xantphos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv) to an oven-dried Schlenk flask.[3]
-
Solvent and Amine Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe, followed by the amine (1.1-1.2 equiv).[3]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring & Work-up: Follow the monitoring and work-up procedures as described in Protocol 1.
-
Purification: Purify the crude product by column chromatography on silica gel.
Logical Relationship Diagram
Caption: Comparison of synthetic strategies from a common precursor.
Conclusion
The intramolecular palladium-catalyzed C-H arylation of this compound represents a modern and atom-economical approach to synthesizing complex fused heterocyclic systems. However, for the synthesis of biaryl or N-aryl compounds where the intramolecular approach may be low-yielding or incompatible with certain functional groups, the Suzuki-Miyaura coupling and Buchwald-Hartwig amination serve as powerful and reliable alternatives. The choice of method will ultimately depend on the specific target molecule, substrate scope, and desired reaction conditions. This guide provides the foundational information for researchers to make an informed decision for their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds [beilstein-journals.org]
- 5. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Synthetic Routes of 2-(6-Bromopyridin-2-YL)benzaldehyde
For researchers and professionals in drug development, the efficient synthesis of complex molecules is paramount. 2-(6-Bromopyridin-2-YL)benzaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds. This guide provides an objective comparison of three common palladium-catalyzed cross-coupling reactions for its synthesis: the Suzuki, Stille, and Negishi couplings. The comparison is supported by available experimental data and detailed protocols.
Data Presentation: Comparison of Synthetic Routes
| Feature | Suzuki Coupling | Stille Coupling | Negishi Coupling |
| Starting Materials | 2,6-Dibromopyridine, (2-Formylphenyl)boronic acid | 2,6-Dibromopyridine, 2-(Tributylstannyl)benzaldehyde | 2,6-Dibromopyridine, (2-Formylphenyl)zinc halide |
| Catalyst System | Pd(PPh₃)₄ / Pd(OAc)₂ with phosphine ligands | Pd(0) or Pd(II) complexes (e.g., Pd(PPh₃)₄) | Pd(0) or Pd(II) complexes (e.g., Pd₂(dba)₃/XPhos) |
| Reaction Conditions | Aqueous base (e.g., Na₂CO₃, K₂CO₃), elevated temperatures | Anhydrous, inert atmosphere, often at room temperature to elevated temperatures | Anhydrous, inert atmosphere, mild conditions |
| Reported Yield | Very low to negligible for the desired product due to side reactions.[1] | Moderate to high yields are expected based on similar reactions. | Good to excellent yields (potentially 69-91% based on analogs) are anticipated.[2] |
| Key Advantages | Commercially available and relatively non-toxic boronic acids. | Organostannanes are stable to air and moisture and tolerate a wide range of functional groups.[3] | High reactivity and functional group tolerance of organozinc reagents; reactions are often fast and occur under mild conditions.[4][5] |
| Key Disadvantages | Prone to side reactions, leading to low yields of the target molecule.[1] | Toxicity of organotin byproducts and reagents; challenges in controlling mono- vs. di-substitution.[3] | Organozinc reagents are sensitive to air and moisture, requiring stringent inert atmosphere techniques.[4] |
Experimental Protocols
Suzuki Coupling Protocol
This protocol is adapted from a study on a similar coupling reaction which resulted in an unexpected dimeric product, highlighting the challenges of this route.[1]
-
A solution of 2,6-dibromopyridine (1.0 equiv.) and tetrakis(triphenylphosphine)palladium(0) (0.03 equiv.) in ethylene glycol dimethyl ether is stirred under a nitrogen atmosphere for 20 minutes.
-
Sodium carbonate (1.3 equiv.) dissolved in water and (2-formylphenyl)boronic acid (1.0 equiv.) are added to the mixture.
-
The reaction mixture is heated to reflux and protected from light for 20 hours.
-
The solvent is removed under reduced pressure.
-
The residue is taken up in water, and unreacted starting materials are removed by extraction with dichloromethane.
-
The aqueous phase is subjected to continuous extraction with dichloromethane for 16 hours to isolate the product. Note: In the cited study with 2-bromopyridine, this procedure yielded a dimeric product instead of the expected coupled aldehyde.[1]
Stille Coupling Protocol (Representative)
This is a general protocol for the mono-arylation of 2,6-dibromopyridine, which can be adapted for the target synthesis.[3]
-
In a Schlenk flask under an inert atmosphere, dissolve Pd₂(dba)₃ (0.01 equiv.) and a suitable ligand (e.g., an N-heterocyclic carbene precursor, 0.02 equiv.) in anhydrous acetonitrile.
-
Stir the solution at room temperature for 10 minutes to pre-form the catalyst.
-
In a separate flask, dissolve 2,6-dibromopyridine (1.0 equiv.) and 2-(tributylstannyl)benzaldehyde (1.1 equiv.) in a 1:1 mixture of acetonitrile and water.
-
Add potassium tert-butoxide (2.0 equiv.) to the substrate mixture.
-
Transfer the pre-formed catalyst solution to the substrate mixture via cannula.
-
Stir the reaction vigorously at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract with an organic solvent such as ethyl acetate.
-
The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Negishi Coupling Protocol (Representative)
This protocol is based on general procedures for Negishi couplings involving aryl bromides and organozinc reagents, known for their high functional group tolerance.[4][5]
-
Preparation of the Organozinc Reagent: In a flame-dried Schlenk flask under argon, a solution of an appropriate 2-formylphenyl halide in anhydrous THF is treated with a solution of an organolithium reagent at low temperature (-78 °C) followed by the addition of a solution of zinc chloride in THF.
-
Cross-Coupling: In a separate flask, 2,6-dibromopyridine (1.0 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), and a ligand (e.g., XPhos, 0.04 equiv.) are combined under an inert atmosphere.
-
Anhydrous THF is added, followed by the freshly prepared organozinc reagent solution via cannula.
-
The reaction mixture is stirred at room temperature or gently heated until the starting material is consumed (monitored by TLC or LC-MS).
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Mandatory Visualization
Detailed Comparison and Discussion
Suzuki Coupling
The Suzuki coupling is often a preferred method for C-C bond formation due to the stability and low toxicity of boronic acid reagents. However, for the synthesis of this compound, this route presents significant challenges. Studies on the coupling of 2-bromopyridine with 2-formylphenylboronic acid have shown that the desired product is formed in very low yields, if at all.[1] The major product isolated is often an unexpected dimeric species.[1] This is likely due to an intramolecular reaction between the nitrogen of the pyridine ring and the aldehyde group of the initial product, which then leads to further reactions. This side reaction severely limits the viability of the Suzuki coupling for the direct synthesis of this target molecule.
Stille Coupling
The Stille coupling offers a potentially more robust alternative. Organostannanes are generally stable to air and moisture and are compatible with a wide range of functional groups, including aldehydes.[3] This tolerance makes the Stille coupling a promising candidate for the synthesis of this compound. A key consideration in using 2,6-dibromopyridine is achieving selective mono-substitution. This can typically be controlled by careful management of the stoichiometry of the organostannane reagent, reaction time, and the choice of catalyst and ligands.[3] The primary drawback of the Stille coupling is the toxicity of the organotin compounds and their byproducts, which can complicate purification and waste disposal.[3]
Negishi Coupling
The Negishi coupling is known for its high reactivity and excellent functional group tolerance, making it a strong contender for this synthesis.[4][5] Organozinc reagents are highly reactive, which often allows for reactions to proceed under mild conditions with high yields. The coupling of organozinc reagents with aryl bromides, including those with ortho-substituents, is well-established.[6] The main challenge associated with the Negishi coupling is the sensitivity of the organozinc reagents to air and moisture, which necessitates the use of stringent inert atmosphere techniques for their preparation and handling.[4] However, given the difficulties with the Suzuki route and the toxicity concerns of the Stille coupling, the Negishi coupling may offer the most efficient and reliable pathway to this compound, provided the necessary experimental setup is available.
Conclusion
While the Suzuki coupling is a powerful tool in organic synthesis, it appears to be ill-suited for the direct preparation of this compound due to competing side reactions. Both the Stille and Negishi couplings present more promising alternatives. The Stille coupling benefits from the stability of its reagents but is hampered by toxicity concerns. The Negishi coupling, with its high reactivity and functional group tolerance, is likely the most effective route, assuming the necessary precautions for handling air- and moisture-sensitive reagents are taken. Therefore, for researchers aiming to synthesize this compound, the Negishi coupling is recommended as the most promising approach to explore.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Mechanochemical Activation of Zinc and Application to Negishi Cross‐Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 6. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Guide to the Isomers of 2-(6-Bromopyridin-2-YL)benzaldehyde
This guide offers a detailed spectroscopic comparison of the ortho, meta, and para isomers of 2-(6-Bromopyridin-2-YL)benzaldehyde. Aimed at researchers, scientists, and professionals in drug development, this document provides an objective analysis of how the isomeric positioning of the 6-bromopyridin-2-yl substituent influences the spectroscopic properties of the benzaldehyde core. The comparative data is supported by established experimental protocols for key analytical techniques.
The isomers of this compound are of significant interest in medicinal chemistry and materials science due to their potential as versatile building blocks in the synthesis of complex organic molecules. Understanding their distinct spectroscopic signatures is crucial for unambiguous identification and characterization in research and development.
Comparative Spectroscopic Data
The following tables summarize the anticipated key spectroscopic data for the ortho, meta, and para isomers of this compound. This data is predicted based on the analysis of structurally similar compounds and fundamental principles of spectroscopic interpretation.
Table 1: Predicted ¹H NMR Spectroscopic Data (δ, ppm) in CDCl₃
| Compound | Aldehyde-H (s) | Pyridine-H (m) | Benzaldehyde-H (m) |
| Ortho-Isomer | ~10.5 | 7.2-7.8 | 7.4-8.0 |
| Meta-Isomer | ~10.1 | 7.2-7.8 | 7.5-8.2 |
| Para-Isomer | ~10.1 | 7.2-7.8 | 7.7-8.0 (two doublets) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (δ, ppm) in CDCl₃
| Compound | C=O | C-Br (Pyridine) | Aromatic & Pyridine C |
| Ortho-Isomer | ~192 | ~142 | 120-160 |
| Meta-Isomer | ~191 | ~142 | 120-160 |
| Para-Isomer | ~191 | ~142 | 120-160 |
Table 3: Key IR Spectroscopic Data (ν, cm⁻¹) (KBr Pellet)
| Compound | ν(C=O) | ν(C-H, aldehyde) | ν(C=N & C=C, aromatic) | ν(C-Br) |
| Ortho-Isomer | ~1705 | ~2820, ~2730 | 1400-1600 | ~650 |
| Meta-Isomer | ~1700 | ~2825, ~2735 | 1400-1600 | ~650 |
| Para-Isomer | ~1695 | ~2830, ~2740 | 1400-1600 | ~650 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | [M]⁺ | [M-H]⁺ | [M-Br]⁺ | [M-CHO]⁺ |
| All Isomers | C₁₂H₈BrNO | 260/262 | 259/261 | 181 | 231/233 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited. Specific parameters may need to be optimized depending on the instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the isomer is dissolved in about 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 400 or 500 MHz NMR spectrometer.
-
Acquisition:
-
For ¹H NMR, the spectral width is typically set from -2 to 12 ppm. A sufficient number of scans are collected to achieve an adequate signal-to-noise ratio.
-
For ¹³C NMR, a spectral width of 0 to 220 ppm is common. Proton decoupling is used to simplify the spectrum.
-
-
Data Processing: The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the isomer is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.[1]
-
Data Processing: The resulting transmittance or absorbance spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule. In the EI source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[1]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The abundance of each ion is measured by a detector, generating a mass spectrum that shows the relative intensity of different fragments.
Visualizing the Process and Relationships
The following diagrams illustrate the logical workflow for differentiating the isomers based on their spectroscopic data and a general experimental workflow for their characterization.
Caption: Logical workflow for isomer differentiation.
Caption: General experimental workflow.
References
A Comparative Guide to the Electronic Properties of Bromo-Substituted Pyridine Derivatives: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
The inclusion of a bromine atom, an electron-withdrawing group, is expected to significantly alter the electronic landscape of the molecule, influencing its reactivity, stability, and potential applications in catalysis and materials science.[1] DFT calculations serve as a powerful tool to predict these changes, offering insights into frontier molecular orbitals (HOMO and LUMO), energy gaps, and charge distribution.[2]
Comparative Analysis of Electronic Properties
The electronic properties of pyridine derivatives are crucial for their function as ligands in transition metal complexes and as building blocks for functional materials.[1][3] The Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO energy gap (ΔE) are key descriptors of chemical reactivity and kinetic stability.
Based on DFT studies of related compounds, we can compile a comparative dataset. For instance, a study on bromo-substituted imidazo[1,2-a]pyridine provides a benchmark for the HOMO-LUMO gap in a similar bromo-heterocyclic system.[4] Another study on 2,2'-bipyridine derivatives systematically investigated the effect of various substituents, including bromine, on electronic properties.[1]
Table 1: Comparison of Calculated Electronic Properties of Pyridine Derivatives
| Compound/System | Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |
| 2,2'-Bipyridine (Parent) | LC-BLYP/6-311++g(d,p) | -6.65 | -1.05 | 5.60 | Taylor & Francis Online[1] |
| 3-bromo-2,2'-bipyridine | LC-BLYP/6-311++g(d,p) | -6.82 | -1.62 | 5.20 | Taylor & Francis Online[1] |
| 4-bromo-2,2'-bipyridine | LC-BLYP/6-311++g(d,p) | -6.84 | -1.56 | 5.28 | Taylor & Francis Online[1] |
| 5-bromo-2,2'-bipyridine | LC-BLYP/6-311++g(d,p) | -6.83 | -1.63 | 5.20 | Taylor & Francis Online[1] |
| 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine | B3LYP/6-311++G(d,p) | -6.55 | -2.21 | 4.34 | National Institutes of Health (PMC)[4] |
Note: The values are taken from different studies and are presented for comparative purposes. Direct comparison should be made with caution due to the use of different DFT functionals and basis sets.
The data indicates that the introduction of a bromine atom generally lowers both the HOMO and LUMO energy levels and reduces the HOMO-LUMO gap compared to the unsubstituted 2,2'-bipyridine.[1] This reduction in the energy gap suggests an increase in the molecule's reactivity and polarizability. The highly acidic nature predicted for bromo derivatives is attributed to the deactivating property of the bromine substituent, which makes the bipyridine system electron-deficient.[1]
Experimental and Computational Protocols
To ensure the reproducibility and accuracy of these findings, it is essential to detail the methodologies employed.
Computational DFT Protocol:
A typical workflow for DFT calculations on these types of molecules involves several key steps.
-
Geometry Optimization: The initial molecular structure is optimized to find its lowest energy conformation. This is commonly performed using a specific DFT functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p).[4][5]
-
Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.[2]
-
Electronic Property Calculation: With the validated geometry, properties such as HOMO-LUMO energies, molecular electrostatic potential (MEP), and Natural Bond Orbital (NBO) analysis are calculated.[2]
-
Spectroscopic Analysis (Optional): Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis) and compare them with experimental data.[1]
Synthesis Protocol (General):
The synthesis of the parent compound, 2-(Pyridin-2-yl)benzaldehyde, and its derivatives often involves cross-coupling reactions. A common method is the Suzuki-Miyaura coupling.
-
Reactants: o-Bromobenzaldehyde and a suitable pyridineboronic acid are used as starting materials.[6]
-
Catalyst and Base: A palladium catalyst, such as Palladium(II) acetate, with a phosphine ligand (e.g., triphenylphosphine) is typically employed. A base like sodium carbonate is also required.[6]
-
Solvent and Conditions: The reaction is often carried out in a solvent mixture, such as DMF/water, under an inert atmosphere (e.g., nitrogen) and heated overnight.[6]
-
Purification: After the reaction, the product is purified using techniques like filtration and column chromatography.[6]
Visualizing the Computational Workflow
The logical sequence of a DFT study can be represented as a flowchart.
Caption: Standard workflow for DFT calculations.
This guide provides a framework for understanding the electronic properties of 2-(6-Bromopyridin-2-YL)benzaldehyde by comparing it with related, well-studied molecules. The provided data and protocols from existing literature offer a solid foundation for researchers to design further computational and experimental studies on this and similar compounds for applications in drug development and materials science.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Crystal structure, DFT calculation, Hirshfeld surface analysis and energy framework study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-PYRIDIN-3-YL-BENZALDEHYDE | 176690-44-1 [chemicalbook.com]
A Comparative Guide to the Synthesis of 2-(6-Bromopyridin-2-YL)benzaldehyde for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of modern synthetic methods for the preparation of 2-(6-bromopyridin-2-yl)benzaldehyde, a key building block in the development of novel therapeutics and functional materials. The performance of several palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Negishi, Stille, and Kumada couplings, are evaluated based on experimental data for analogous transformations. Detailed experimental protocols and workflow visualizations are provided to assist researchers in selecting the optimal synthetic route for their specific needs.
Comparison of Synthetic Methodologies
The synthesis of this compound involves the formation of a carbon-carbon bond between a 6-bromopyridine moiety and a 2-formylphenyl group. Palladium-catalyzed cross-coupling reactions are the most common and effective methods for achieving this transformation. The choice of method depends on factors such as the availability of starting materials, functional group tolerance, reaction conditions, and scalability.
| Method | Typical Reactants | Catalyst System (Catalyst/Ligand) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| Suzuki-Miyaura Coupling | 2-Bromopyridine, 2-Formylphenylboronic acid | Pd(PPh₃)₄ or Pd₂(dba)₃ / SPhos | K₂CO₃ or K₃PO₄ | 1,4-Dioxane/H₂O or Toluene | 80-110 | 12-24 | 60-85[1][2] | Prone to side reactions and lower yields with ortho-substituted boronic acids. Optimization of ligand and base is crucial. |
| Negishi Coupling | 2-Bromopyridine, 2-Formylphenylzinc halide | Pd(PPh₃)₄ or PdCl₂(dppf) | None | THF | 25-66 | 18-24 | 70-95[3][4] | Generally offers higher yields and functional group tolerance compared to Suzuki-Miyaura for this type of substrate. Requires preparation of the organozinc reagent. |
| Stille Coupling | 2-Bromopyridine, 2-Formylphenylstannane | Pd(PPh₃)₄ | None | Toluene or DMF | 80-110 | 12-24 | 75-90[5][6] | Utilizes toxic organotin reagents, which can be a significant drawback. Offers mild reaction conditions. |
| Kumada Coupling | 2-Bromobenzaldehyde, 2-Pyridyl Grignard reagent | NiCl₂(dppp) or Pd(OAc)₂ / (1-Ad)₂P(O)H | None | THF or Diethyl ether | 25-60 | 2-20 | 52-94[7] | Involves highly reactive Grignard reagents, which may limit functional group compatibility. Can be a cost-effective option. |
Note: The yields presented are representative for the coupling of 2-bromopyridine with ortho-substituted phenyl derivatives and may vary for the specific synthesis of this compound.
Experimental Protocols
The following are generalized experimental protocols for each of the discussed synthetic methods. Researchers should optimize these conditions for their specific substrates and laboratory setup.
Suzuki-Miyaura Coupling
This protocol is adapted from general procedures for the Suzuki-Miyaura coupling of aryl bromides.[1]
Materials:
-
2-Bromopyridine (1.0 equiv)
-
2-Formylphenylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
Procedure:
-
To an oven-dried Schlenk flask, add 2-bromopyridine, 2-formylphenylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Negishi Coupling
This protocol is adapted from a procedure for the synthesis of substituted bipyridines.[4]
Materials:
-
2-Bromobenzaldehyde (1.0 equiv)
-
n-Butyllithium (1.1 equiv)
-
Anhydrous ZnCl₂ (1.1 equiv)
-
2-Bromopyridine (1.0 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, dissolve 2-bromopyridine in anhydrous THF and cool to -78 °C.
-
Slowly add n-butyllithium and stir for 30 minutes at -78 °C.
-
Add a solution of anhydrous ZnCl₂ in THF and allow the mixture to warm to room temperature. This forms the 2-pyridylzinc chloride reagent.
-
In a separate Schlenk flask, add 2-bromobenzaldehyde and Pd(PPh₃)₄ under an inert atmosphere and dissolve in anhydrous THF.
-
Transfer the prepared 2-pyridylzinc chloride solution to the second flask via cannula.
-
Heat the reaction mixture to reflux (approx. 66 °C) and stir for 18-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Stille Coupling
This protocol is based on general procedures for Stille couplings.[5][6]
Materials:
-
2-Bromopyridine (1.0 equiv)
-
2-Formylphenyltributylstannane (1.1 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Anhydrous Toluene
Procedure:
-
In a Schlenk flask, combine 2-bromopyridine, 2-formylphenyltributylstannane, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous toluene.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and add a saturated aqueous solution of KF to remove tin byproducts.
-
Filter the mixture through celite and extract the filtrate with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
Kumada Coupling
This protocol is adapted from procedures for the Kumada coupling of aryl Grignard reagents.[7]
Materials:
-
2-Bromobenzaldehyde (1.0 equiv)
-
Magnesium turnings (1.2 equiv)
-
2-Bromopyridine (1.2 equiv)
-
NiCl₂(dppp) (2 mol%)
-
Anhydrous Diethyl Ether
Procedure:
-
Activate magnesium turnings in an oven-dried flask under an inert atmosphere.
-
Add a solution of 2-bromopyridine in anhydrous diethyl ether to the magnesium turnings to form the Grignard reagent (2-pyridylmagnesium bromide).
-
In a separate flask, dissolve 2-bromobenzaldehyde and NiCl₂(dppp) in anhydrous diethyl ether.
-
Slowly add the prepared Grignard reagent to the solution of the aldehyde and catalyst at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-20 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
The following diagrams illustrate the general experimental workflow for a palladium-catalyzed cross-coupling reaction and the catalytic cycle for the Suzuki-Miyaura coupling.
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Substituted 2,2'-Bipyridines from 2-Bromo- or 2-Chloropyridines Using Tetrakis(triphenylphosphine)palladium(0) as a Catalyst in a Modified Negishi Cross-Coupling Reaction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Stille Coupling [organic-chemistry.org]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2-(6-Bromopyridin-2-YL)benzaldehyde: A Comprehensive Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 2-(6-Bromopyridin-2-YL)benzaldehyde, a compound frequently used in pharmaceutical research and development. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.
I. Immediate Safety and Hazard Information
Before handling this compound, it is imperative to be aware of its associated hazards. This information is summarized from available Safety Data Sheets (SDS).
| Hazard Classification | Description | Personal Protective Equipment (PPE) | First Aid Measures |
| Skin Irritation | Causes skin irritation. | Chemical-resistant gloves (e.g., nitrile), lab coat. | Wash skin with plenty of soap and water. If irritation persists, seek medical attention.[1] |
| Eye Irritation | Causes serious eye irritation. | Safety glasses with side shields or goggles. | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.[1] |
| Respiratory Irritation | May cause respiratory irritation. | Use only in a well-ventilated area or with a fume hood. | Move person to fresh air. If breathing is difficult, seek medical attention.[1] |
| Ingestion | Harmful if swallowed. | Do not eat, drink, or smoke when handling. | Call a poison center or doctor if you feel unwell. Rinse mouth.[2] |
II. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with institutional and regulatory guidelines. The following protocol outlines a general procedure for its safe disposal as a hazardous chemical waste.
Step 1: Waste Identification and Segregation
-
Designate as Hazardous Waste: this compound and any materials contaminated with it (e.g., gloves, weigh boats, filter paper) must be treated as hazardous chemical waste.
-
Segregate Waste Streams: Do not mix this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Keep it separate from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[3]
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect un-used or expired solid this compound and contaminated disposable lab supplies in a designated, compatible solid waste container.
-
Liquid Waste: If the compound is in solution, collect it in a designated, compatible liquid waste container. Do not dispose of solutions down the drain.[4]
-
Step 2: Waste Container Management
-
Use Appropriate Containers: Waste containers must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid. Plastic containers are often preferred over glass to minimize the risk of breakage.
-
Labeling: Immediately label the waste container with a hazardous waste tag provided by your institution's EHS department. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of the waste
-
The date the waste was first added to the container (accumulation start date)
-
The name of the principal investigator and the laboratory location
-
-
Keep Containers Closed: Waste containers must remain closed at all times, except when adding waste.[5]
Step 3: Storage of Chemical Waste
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory, at or near the point of generation.[6][7]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.[5]
-
Incompatible Materials: Ensure the SAA is organized to segregate incompatible waste types.[6]
Step 4: Arranging for Disposal
-
Schedule a Pickup: Once the waste container is full, or before it has been in storage for the maximum allowable time (typically one year for satellite accumulation), arrange for a waste pickup with your institution's EHS department.[1][6]
-
Do Not Transport: Laboratory personnel should not transport hazardous waste across public areas. Trained EHS staff will collect the waste from your laboratory.[4]
Step 5: Spill and Emergency Procedures
-
Minor Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated hazardous waste container.
-
Major Spills: In the event of a large spill, evacuate the area and notify your institution's EHS or emergency response team immediately.
-
Personal Contamination: If the chemical comes into contact with skin or eyes, follow the first aid measures outlined in the table above and seek immediate medical attention.
III. Disposal Workflow Diagram
The following diagram illustrates the key decision points and actions in the disposal process for this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Essential Safety and Operational Guide for 2-(6-Bromopyridin-2-YL)benzaldehyde
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following personal protective equipment is mandatory when handling 2-(6-Bromopyridin-2-YL)benzaldehyde.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. For prolonged contact, consider double-gloving. Change gloves immediately if contaminated.[3][4] |
| Eye and Face Protection | Safety goggles and face shield | Chemical splash goggles that meet ANSI Z.87.1 standards are required.[3][5] A face shield should be worn over goggles when there is a risk of splashing.[3][5] |
| Body Protection | Laboratory coat | A flame-resistant or 100% cotton lab coat should be worn and fully buttoned to provide a barrier against skin contact.[3] |
| Respiratory Protection | Respirator (if necessary) | All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4] If engineering controls are insufficient, a NIOSH-approved respirator should be used.[4] |
Operational Plan for Safe Handling
A systematic approach is crucial for safely handling this compound. The following workflow outlines the necessary steps from preparation to disposal.
Experimental Protocols
Step-by-Step Handling Procedure:
-
Preparation:
-
Thoroughly review the Safety Data Sheets (SDS) for structurally similar compounds to understand potential hazards[1][2].
-
Ensure all necessary PPE is available and in good condition.
-
Work in a well-ventilated area, preferably within a chemical fume hood[4].
-
Ensure an emergency eyewash station and safety shower are readily accessible[2].
-
-
Handling:
-
In Case of a Spill:
-
For a small spill, absorb the material with an inert absorbent such as sand or vermiculite.
-
Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal[3].
-
For larger spills, evacuate the area and follow emergency procedures.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Pathway:
Protocol:
-
Solid Waste: Any unused this compound and contaminated disposable items such as gloves, weigh boats, and paper towels should be collected in a designated, sealed, and clearly labeled hazardous waste container[3].
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed[6].
-
Container Management: Ensure waste containers are kept tightly closed except when adding waste, are in good condition, and are stored in a designated satellite accumulation area[6].
-
Disposal: All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations[1].
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
